Technical Documentation Center

2-Amino-4-(morpholine-4-sulfonyl)phenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-4-(morpholine-4-sulfonyl)phenol
  • CAS: 90874-23-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Properties, and Pharmaceutical Applications of 2-Amino-4-(morpholine-4-sulfonyl)phenol

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for developing highly selective small-molecule therapeutics. 2-Amino-4-(morpholine-4-sulfonyl)phenol (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is paramount for developing highly selective small-molecule therapeutics. 2-Amino-4-(morpholine-4-sulfonyl)phenol (AMSP) is a highly versatile, functionalized aromatic scaffold characterized by a nucleophilic 2-aminophenol core and a pharmacokinetic-enhancing morpholine-4-sulfonyl moiety[1]. This whitepaper provides an in-depth technical analysis of AMSP, detailing its physicochemical properties, mechanistic utility in kinase inhibitor design, and step-by-step synthetic workflows for heterocycle derivatization.

Designed for drug development professionals, this guide bridges the gap between theoretical molecular design and practical, self-validating laboratory execution.

Physicochemical Profiling & Structural Rationalization

To effectively utilize AMSP in synthetic pathways, one must first understand the causality behind its structural components. The molecule (CAS: 90874-23-0) integrates three distinct functional domains, each serving a specific chemical and biological purpose[1][2].

  • The 2-Aminophenol Core: Acts as a classic bidentate nucleophile. The proximity of the primary amine and the hydroxyl group makes it an ideal precursor for cyclocondensation reactions, yielding privileged pharmacophores like benzoxazoles.

  • The Sulfonyl Linkage ( −SO2​− ): Serves as a strong electron-withdrawing group (EWG). This modulates the pKa of the phenolic hydroxyl and decreases the basicity of the amine, which enhances the metabolic stability of the compound against oxidative degradation[3].

  • The Morpholine Ring: Incorporated to fundamentally alter the pharmacokinetic profile. The oxygen heteroatom acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to highly lipophilic alkyl chains, while maintaining sufficient membrane permeability.

Quantitative Data Summary
PropertyValueSource
Chemical Name 2-Amino-4-(morpholine-4-sulfonyl)phenol[2]
CAS Number 90874-23-0[1]
Molecular Formula C10​H14​N2​O4​S [4]
Molecular Weight 258.3 g/mol [1]
Monoisotopic Mass 258.0674 Da[4]
InChIKey QTSNZFZCMRCYCV-UHFFFAOYSA-N[4]
GHS Classification Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[2]

Mechanistic Utility in Targeted Drug Design

AMSP and its derivatives are frequently utilized in the synthesis of small-molecule kinase inhibitors. Kinases, such as Receptor Tyrosine Kinases (RTKs) and Cyclin-Dependent Kinases (CDKs), are critical enzymes regulating cell proliferation, and their dysregulation is a hallmark of oncogenesis[3][5].

Most small-molecule kinase inhibitors are designed to target the highly conserved ATP-binding pocket of the kinase domain[5]. When AMSP is incorporated into a larger heterocyclic scaffold (e.g., a pyrrolo-pyrimidine or benzoxazole derivative), the morpholine-4-sulfonyl group projects into the solvent-exposed region to improve solubility, while the heteroaromatic core forms critical hydrogen bonds with the hinge region of the kinase[3].

G Inhibitor AMSP-Derived Kinase Inhibitor ATP ATP Binding Pocket Inhibitor->ATP Competitive Binding RTK Receptor Tyrosine Kinase (RTK) RTK->ATP Activation RAS RAS Protein ATP->RAS Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Fig 1. Mechanism of action for AMSP-derived ATP-competitive kinase inhibitors in RTK signaling.

Synthetic Methodology: Benzoxazole Derivatization

The following protocol details the cyclocondensation of AMSP with an aromatic aldehyde to form a 2-arylbenzoxazole derivative. This methodology is engineered to overcome the reduced nucleophilicity of the AMSP amine caused by the electron-withdrawing sulfonyl group.

Step-by-Step Experimental Workflow
  • Scaffold Preparation:

    • Action: Dissolve 1.0 equivalent of AMSP (CAS: 90874-23-0) and 1.1 equivalents of the target aromatic aldehyde in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected as a polar aprotic solvent to ensure complete solvation of the highly polar morpholine-4-sulfonyl moiety, preventing heterogeneous reaction kinetics.

  • Schiff Base Formation:

    • Action: Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) and heat the mixture to 80°C under an inert argon atmosphere for 2 hours.

    • Causality: The acid catalyst protonates the aldehyde carbonyl, increasing its electrophilicity to compensate for the weak nucleophilicity of the sulfonyl-deactivated amine on AMSP.

  • Oxidative Cyclization:

    • Action: Introduce 1.2 equivalents of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and elevate the temperature to 110°C for 4 hours.

    • Causality: The initial condensation yields an intermediate Schiff base (imine). DDQ acts as a potent oxidant to drive the intramolecular nucleophilic attack of the phenolic hydroxyl onto the imine carbon, followed by aromatization to yield the stable benzoxazole ring.

  • Reaction Quench & Extraction:

    • Action: Cool the mixture to room temperature, quench with saturated aqueous NaHCO3​ , and extract with Ethyl Acetate (EtOAc).

    • Causality: The mild base neutralizes the p-TsOH and removes any unreacted phenolic byproducts into the aqueous layer. EtOAc provides optimal partitioning for the lipophilic benzoxazole product.

Workflow Step1 1. Scaffold Preparation AMSP + Aldehyde Step2 2. Schiff Base Formation (Acid Catalysis, 80°C) Step1->Step2 Condensation Step3 3. Oxidative Cyclization (DDQ or PhI(OAc)2) Step2->Step3 Dehydrogenation Step4 4. Reaction Quench & Extraction (EtOAc) Step3->Step4 Workup Step5 5. Chromatographic Purification (Silica) Step4->Step5 Isolation Step6 6. Analytical Validation (NMR, LC-MS) Step5->Step6 QA/QC

Fig 2. Step-by-step synthetic workflow for generating benzoxazole derivatives from the AMSP scaffold.

Self-Validating Analytical Protocol

Trustworthiness in chemical synthesis requires a self-validating system. To confirm the successful conversion of AMSP into the desired derivative and eliminate false positives, an orthogonal analytical approach must be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Validation Metric: The disappearance of the AMSP starting material mass ( [M+H]+ at m/z 259.07) and the appearance of the target benzoxazole mass. The morpholine ring ensures excellent ionization in positive electrospray ionization (ESI+) mode.

  • 1 H NMR (Proton Nuclear Magnetic Resonance):

    • Validation Metric: The diagnostic shifts of the morpholine protons must remain intact (typically two multiplets around δ 3.7 ppm for −CH2​O− and δ 3.0 ppm for −CH2​N− ). Successful cyclization is confirmed by the disappearance of the broad singlet corresponding to the primary amine ( −NH2​ ) and phenolic hydroxyl ( −OH ) of the AMSP starting material.

Safety and Handling

Per GHS classifications, 2-Amino-4-(morpholine-4-sulfonyl)phenol is categorized under Acute Toxicity Category 4 (Oral, Dermal, Inhalation) and is a recognized skin/eye irritant (H315, H319)[2]. All synthetic manipulations, particularly those involving fine powders or elevated temperatures, must be conducted within a certified chemical fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coat).

References

  • [1] 4 amino phenol | Sigma-Aldrich. Sigma-Aldrich. Available at:

  • [2] 2-amino-4-(morpholine-4-sulfonyl)phenol — Chemical Substance Information. NextSDS. Available at:

  • [4] C10H14N2O4S - Explore. PubChemLite. Available at:

  • [3] Application Notes and Protocols: Utilizing 2-Amino-4-bromo-5-(trifluoromethyl)phenol in the Development of Novel Kinase Inhibitors. BenchChem. Available at:

  • [5] Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. MDPI. Available at:

Sources

Exploratory

Preclinical In Vitro Characterization of 2-Amino-4-(morpholine-4-sulfonyl)phenol: A Dual-Action Pharmacological Probe

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide Executive Summary In early-stage drug discovery, small molecul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

In early-stage drug discovery, small molecules containing both redox-active centers and established targeting pharmacophores present unique challenges and opportunities. 2-Amino-4-(morpholine-4-sulfonyl)phenol (2-AMSP) is a prime example of such a compound. As a Senior Application Scientist, I frequently encounter molecules like 2-AMSP that exhibit complex, polypharmacological behavior in vitro.

This guide provides an in-depth framework for characterizing the in vitro mechanism of action (MoA) of 2-AMSP. Rather than treating it as a simple lock-and-key inhibitor, we must analyze it as a dual-action probe: its o-aminophenol core drives redox-mediated covalent modifications, while its morpholine-4-sulfonyl moiety directs specific non-covalent docking. Understanding and deconvoluting these mechanisms is critical to preventing false-positive artifacts in high-throughput screening (HTS) and successfully advancing lead compounds.

Structural Pharmacology & Mechanism of Action

The in vitro behavior of 2-AMSP is dictated by two distinct structural features, which operate synergistically to inhibit target enzymes.

Pathway A: Redox Cycling via the o-Aminophenol Core

Aminophenols are highly susceptible to oxidation in standard aqueous assay buffers. The o-aminophenol moiety in 2-AMSP undergoes redox cycling to form a highly reactive electrophilic quinone imine intermediate. This process has two critical consequences:

  • ROS Generation: The redox cycle reduces dissolved oxygen, generating reactive oxygen species (ROS) such as hydrogen peroxide (H2O2) and superoxide radicals. These ROS can indirectly inactivate sensitive enzymes.

  • Covalent Adduct Formation: The quinone imine acts as a Michael acceptor, irreversibly binding to nucleophilic residues (primarily catalytic cysteines) on the target protein [1].

Pathway B: Target Anchoring via the Morpholinosulfonyl Group

The morpholine-4-sulfonyl group is a widely validated pharmacophore used as a bioisostere for sulfonamides. It provides multiple hydrogen bond acceptors (via the sulfonyl and morpholine oxygens) and occupies hydrophobic pockets. This moiety actively directs 2-AMSP into the active sites of specific enzymes—such as the hinge region of kinases or the S1 subsite of proteases like caspase-3 [2]—anchoring the molecule long enough for the redox-active core to execute a covalent strike.

MoA A 2-Amino-4-(morpholine-4-sulfonyl)phenol (2-AMSP) B o-Aminophenol Core A->B C Morpholinosulfonyl Group A->C D Redox Cycling (Quinone Imine Formation) B->D G Non-Covalent Docking (H-Bonding & Hydrophobic) C->G E ROS Generation (H2O2, Superoxide) D->E F Covalent Modification (Cys/Lys Residues) D->F H Target Enzyme Inhibition (e.g., Kinases, Proteases) F->H G->H

Caption: Dual mechanism of action of 2-AMSP combining redox cycling and targeted non-covalent docking.

Quantitative Data Presentation: Deconvoluting the Mechanism

To prove that a compound is acting via redox cycling rather than pure non-covalent inhibition, we must test it under varying redox environments. The table below summarizes the representative in vitro profiling of 2-AMSP against two hypothetical targets.

By introducing reducing agents (DTT) or ROS scavengers (Catalase), we create a self-validating dataset . A massive right-shift in the IC50 upon the addition of DTT confirms that the primary mechanism of inhibition is redox-mediated covalent modification rather than equilibrium binding.

Target EnzymeBuffer ConditionIC50 (nM)ROS Signal (RFU)Dominant Mechanism
Cathepsin B Standard (No DTT)4512,500Redox / Covalent
Cathepsin B + 1 mM DTT>10,000800Non-Covalent (Weak)
Caspase-3 Standard (No DTT)12011,200Mixed
Caspase-3 + 100 U/mL Catalase8501,100Non-Covalent Anchoring

Self-Validating Experimental Protocols

As application scientists, we do not just run assays; we engineer assay systems that interrogate their own results. The following protocols are designed to explicitly isolate the causality of 2-AMSP's inhibitory effects [3].

Protocol A: ROS Generation and Redox Cycling Assay

Purpose: To quantify the intrinsic ability of 2-AMSP to generate ROS in an aqueous environment, and to validate that the signal is not a fluorescent artifact. Causality Rationale: We utilize the fluorogenic probe H2DCFDA, which fluoresces upon oxidation. To ensure the fluorescence is genuinely caused by H2O2 generated by 2-AMSP (and not auto-fluorescence or assay interference), we include a self-validating "Catalase Rescue" arm. Catalase specifically degrades H2O2; if the signal drops, ROS generation is confirmed.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of 2-AMSP in 100% anhydrous DMSO. Prepare a 10 µM working solution of H2DCFDA in standard assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Plate Assembly: In a 384-well black opaque microplate, add 20 µL of the H2DCFDA working solution to all test wells.

  • Compound Addition: Dispense 2-AMSP to achieve final concentrations ranging from 1 nM to 10 µM (keep final DMSO <1%).

  • Catalase Rescue Arm: To half of the wells, immediately add 100 U/mL of bovine liver Catalase.

  • Incubation & Readout: Incubate at room temperature for 30 minutes protected from light. Read fluorescence at Ex/Em = 485/535 nm.

Protocol B: In Vitro Enzyme Inhibition & Covalent Adduct Mapping

Purpose: To determine if 2-AMSP inhibits its target via reversible docking (driven by the morpholinosulfonyl group) or irreversible covalent modification (driven by the aminophenol group). Causality Rationale: Standard biochemical assays often include 1-5 mM DTT to keep the enzyme stable. However, strong reducing agents will artificially reduce the quinone imine back to the aminophenol, completely masking 2-AMSP's redox mechanism. We run the assay in parallel (with and without DTT) and use Intact Protein Mass Spectrometry to physically verify the covalent adduct.

Step-by-Step Methodology:

  • Buffer Optimization: Prepare two identical kinase/protease assay buffers: Buffer A (Redox-Permissive, 0 mM DTT) and Buffer B (Redox-Restricted, 1 mM DTT).

  • Enzyme Incubation: Incubate 50 nM of recombinant target enzyme with 1 µM 2-AMSP in both Buffer A and Buffer B for 60 minutes at 37°C.

  • Activity Readout: Add the specific fluorogenic substrate (or ATP/peptide for kinases) and measure the initial velocity of the reaction to calculate percent inhibition [3].

  • Mass Spectrometry Validation: Take a 10 µL aliquot from the Buffer A incubation. Desalt the sample using a C4 ZipTip.

  • Adduct Mapping: Inject the desalted protein into a LC-TOF Mass Spectrometer. Look for a mass shift corresponding to the exact molecular weight of 2-AMSP minus two protons (indicating the loss of hydrogens during quinone imine covalent attachment).

Workflow S1 Step 1: Compound Preparation (2-AMSP in DMSO) S2 Step 2: Target Incubation (Recombinant Enzyme + Buffer) S1->S2 S3 Step 3: Primary Readout (Activity Assay / Fluorescence) S2->S3 S4 Step 4: Orthogonal Validation (Mass Spec / ROS Scavenging) S3->S4 S5 Step 5: Mechanism Confirmation (Covalent vs. Non-Covalent) S4->S5

Caption: Self-validating in vitro workflow for assessing 2-AMSP pharmacological activity and mechanism.

References

  • Title: Redox-Based Inactivation of Cysteine Cathepsins by Compounds Containing the 4-Aminophenol Moiety Source: PLoS One / PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationship of 4-substituted 2-(2-acetyloxyethyl)-8-(morpholine-4-sulfonyl)pyrrolo[3,4-c]quinoline-1,3-diones as potent caspase-3 inhibitors Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

  • Title: An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies Source: Bio-protocol / PubMed Central URL: [Link]

Foundational

High-Resolution Mass Spectrometry Profiling of 2-Amino-4-(morpholine-4-sulfonyl)phenol: Exact Mass vs. Molecular Weight in Structural Validation

Executive Summary In the preclinical development of sulfonamide-based therapeutics, 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS 90874-23-0) frequently serves as a critical intermediate or pharmacophore building block[1]...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical development of sulfonamide-based therapeutics, 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS 90874-23-0) frequently serves as a critical intermediate or pharmacophore building block[1]. For analytical chemists and drug development professionals, accurately characterizing this compound using High-Resolution Mass Spectrometry (HRMS) requires a strict differentiation between its average molecular weight and its exact monoisotopic mass.

Conflating these two metrics is a common source of error in structural elucidation and impurity profiling. This whitepaper provides an in-depth technical framework for the mass spectrometric profiling of this compound, detailing the causality behind mass metrics, the physicochemical data, and a field-validated HRMS protocol designed as a self-validating system.

Physicochemical Profiling & Mass Metrics

To establish a baseline for analytical workflows, the quantitative mass metrics of 2-Amino-4-(morpholine-4-sulfonyl)phenol must be defined. The table below summarizes the critical identifiers and mass values required for both bulk formulation (stoichiometry) and trace-level HRMS detection[2].

ParameterValueApplication Context
Chemical Name 2-Amino-4-(morpholine-4-sulfonyl)phenolNomenclature
CAS Number 90874-23-0Regulatory & Database Tracking
Molecular Formula C10H14N2O4SElemental Composition
Average Molecular Weight 258.30 g/mol Bulk dosing, yield calculation, stoichiometry
Exact Mass (Monoisotopic) 258.0674 DaHRMS structural elucidation, formula generation
Precursor Ion [M+H]+ 259.0747 m/zPositive Electrospray Ionization (ESI+) targeting
Precursor Ion [M-H]- 257.0601 m/zNegative Electrospray Ionization (ESI-) targeting

Mechanistic Causality: Exact Mass vs. Molecular Weight

A fundamental principle in pharmaceutical analysis is understanding why specific mass metrics are applied in different laboratory contexts.

  • Average Molecular Weight (258.30 g/mol ) : This value is derived from the weighted average of all naturally occurring isotopes of the constituent elements (e.g., Carbon = 12.011 Da)[3]. In the laboratory, molecular weight dictates macroscopic operations—such as weighing the compound for assay dosing or calculating synthetic yields. However, a mass spectrometer does not measure "average" molecules; it measures discrete, individual ions[4].

  • Exact Monoisotopic Mass (258.0674 Da) : Exact mass is calculated using only the most abundant, stable isotope of each element (e.g., ^12C = 12.00000 Da, ^32S = 31.97207 Da)[3]. High-resolution instruments (such as Orbitraps or Q-TOFs) operate at mass resolving powers exceeding 50,000 FWHM. At this resolution, the instrument detects the exact monoisotopic mass, allowing analysts to distinguish 2-Amino-4-(morpholine-4-sulfonyl)phenol from isobaric interferences (molecules with the same nominal mass but different elemental compositions)[5].

Isotopic Causality in Structural Validation: The presence of the sulfur atom (^32S) in the sulfonyl group provides a distinct isotopic signature. The natural abundance of ^34S (approx. 4.2%) results in a characteristic M+2 peak in the mass spectrum. Observing this specific M+2 intensity relative to the monoisotopic peak serves as a secondary, intrinsic validation of the structural formula.

MassLogic Molecule 2-Amino-4-(morpholine-4-sulfonyl)phenol C10H14N2O4S MW Average Molecular Weight 258.30 Da (Stoichiometry / Dosing) Molecule->MW Weighted Average EM Exact Mass (Monoisotopic) 258.0674 Da (HRMS Target) Molecule->EM Most Abundant Isotopes Ion Precursor Ion [M+H]+ m/z 259.0747 EM->Ion +H+ (1.0073 Da) Isotopes Isotopic Signature 34S (M+2), 13C (M+1) Ion->Isotopes Mass Defect & Isotope Analysis

Fig 1. Logical relationship between molecular weight, exact mass, and isotopic signatures.

Experimental Protocol: HRMS Validation Workflow

To validate the exact mass of 2-Amino-4-(morpholine-4-sulfonyl)phenol, the following self-validating LC-HRMS protocol is recommended. Because the basic morpholine nitrogen readily accepts a proton, Positive Electrospray Ionization (ESI+) is the optimal choice for high-sensitivity detection.

Step 1: Sample Preparation
  • Weigh 1.0 mg of 2-Amino-4-(morpholine-4-sulfonyl)phenol reference standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, pre-ionizing the morpholine ring in solution to dramatically enhance ESI+ efficiency and ensure a stable spray.

Step 2: Chromatographic Separation
  • Column : C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase : A = Water + 0.1% Formic Acid; B = Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (Orbitrap or Q-TOF)
  • Ionization : ESI in Positive Mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Lock Mass Calibration : Infuse Leucine Enkephalin ([M+H]+ = 556.2771 m/z) continuously as an internal reference.

    • Causality: Real-time lock mass correction acts as a self-validating mechanism, ensuring mass accuracy remains below 5 ppm by actively compensating for thermal or electronic instrument drift during the run.

  • Acquisition : Full scan m/z 100–500. Resolution set to 70,000 FWHM.

Step 4: Data Processing & Validation
  • Generate an Extracted Ion Chromatogram (EIC) for m/z 259.0747 with a narrow mass tolerance window (± 5 ppm).

  • Verify the isotopic pattern: Confirm the presence of the M+1 peak (due to ^13C) and the M+2 peak (due to ^34S) at their theoretical relative abundances to confirm the elemental composition.

Workflow A Sample Prep (1 µg/mL + 0.1% FA) B LC Separation (C18, Gradient Elution) A->B C ESI+ Ionization (Protonation) B->C D HRMS Analysis (Orbitrap/Q-TOF) C->D E Data Processing (EIC m/z 259.0747) D->E

Fig 2. Self-validating LC-HRMS workflow for exact mass determination.

References

  • Title : 2-amino-4-(morpholine-4-sulfonyl)phenol — Chemical Substance Information Source : NextSDS URL :[Link]

  • Title : Mass (mass spectrometry) - Monoisotopic Mass Source : Wikipedia URL : [Link]

Sources

Exploratory

Technical Whitepaper: Safety Profiling, Handling Guidelines, and Experimental Methodologies for 2-Amino-4-(morpholine-4-sulfonyl)phenol

Executive Summary As drug development increasingly relies on complex heterocyclic building blocks, compounds like 2-Amino-4-(morpholine-4-sulfonyl)phenol have emerged as critical intermediates. The integration of a morph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development increasingly relies on complex heterocyclic building blocks, compounds like 2-Amino-4-(morpholine-4-sulfonyl)phenol have emerged as critical intermediates. The integration of a morpholine ring via a sulfonyl linker to an aminophenol core provides unique physicochemical properties, enhancing solubility and target-binding affinity in kinase inhibitors and other targeted therapies. However, these same structural features introduce specific handling challenges, primarily centered around oxidative instability and systemic toxicity.

As a Senior Application Scientist, I designed this whitepaper to synthesize Safety Data Sheet (SDS) parameters with field-proven laboratory practices. This guide establishes a rigorous, self-validating framework for the safe and effective utilization of this compound in research environments.

Physicochemical & Regulatory Profiling

Before designing any experimental workflow, a foundational understanding of the compound's intrinsic properties is mandatory. The table below consolidates the critical identifiers and hazard classifications derived from notified Classification and Labelling (C&L) inventories[1].

Table 1: Physicochemical and GHS Classification Summary

ParameterSpecification
Chemical Name 2-Amino-4-(morpholine-4-sulfonyl)phenol
CAS Number 90874-23-0
EC Number 829-104-1
Molecular Weight 258.3 g/mol
Signal Word Warning
Acute Toxicity Category 4 (H302: Oral, H312: Dermal, H332: Inhalation)
Local Irritation Skin Irrit. 2 (H315), Eye Irrit. 2A (H319)
Systemic Toxicity STOT SE 3 (H336: May cause drowsiness or dizziness)

Mechanistic Toxicology: Understanding the Hazards

Knowing what the hazards are is insufficient; understanding why they occur is critical for designing robust safety protocols.

The primary toxicological driver of 2-Amino-4-(morpholine-4-sulfonyl)phenol is its ortho-aminophenol moiety. Aminophenols are highly susceptible to auto-oxidation and cytochrome P450-mediated metabolic activation. This oxidation yields highly electrophilic quinone imine intermediates. These reactive species rapidly deplete intracellular glutathione (GSH) and form covalent adducts with cellular macromolecules (proteins and DNA), leading to oxidative stress and subsequent cytotoxicity. This causal mechanism directly underpins the Acute Tox. 4 and Irritant classifications[1].

Furthermore, the morpholine ring, while excellent for improving aqueous solubility, can readily cross the blood-brain barrier. This pharmacokinetic advantage in drug design translates to a handling hazard, contributing to the STOT SE 3 (H336) classification regarding central nervous system depression (drowsiness/dizziness) upon acute exposure[1].

ToxicityMechanism A 2-Amino-4-(morpholine-4-sulfonyl)phenol (Stable Precursor) B Cytochrome P450 / Auto-oxidation (Metabolic Activation) A->B C Reactive Quinone Imine Intermediate (Electrophilic) B->C D Glutathione (GSH) Depletion (Oxidative Stress) C->D E Covalent Binding to Cellular Proteins (Macromolecular Adducts) C->E F Cytotoxicity & Tissue Damage (H302, H312, H332, H315) D->F E->F

Figure 1: Mechanistic pathway of aminophenol-induced cytotoxicity via quinone imine formation.

Advanced Handling Guidelines & PPE

Standard Personal Protective Equipment (PPE) is merely the baseline. Due to the H312 (Harmful in contact with skin) and H332 (Harmful if inhaled) designations[1], specific engineering controls must be implemented:

  • Respiratory Protection : All weighing and transfer operations of the dry powder must be conducted within a Class II Type B2 Biological Safety Cabinet or a dedicated chemical fume hood. If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory.

  • Dermal Protection : Nitrile gloves (minimum 0.11 mm thickness) are required. Because Dimethyl Sulfoxide (DMSO) is frequently used as a solvent and acts as a potent skin penetrant, double-gloving is strongly recommended when handling DMSO stock solutions to prevent accidental systemic delivery of the dissolved compound.

Experimental Protocols: Stock Solution Preparation

To ensure scientific integrity and reproducibility, the preparation of stock solutions must account for the compound's oxidative liability. The following protocol is a self-validating system designed to preserve the structural integrity of the compound for in vitro assays.

Step-by-Step Methodology: Preparation of a 10 mM Anoxic Stock Solution

  • Preparation & Equipment : Pre-weigh sterile, amber glass vials. Amber glass is critical to prevent UV-mediated photo-oxidation of the aminophenol core. Ensure anhydrous DMSO (≥99.9% purity) is available.

  • Weighing : Inside a calibrated fume hood, accurately weigh 25.83 mg of 2-Amino-4-(morpholine-4-sulfonyl)phenol.

  • Dissolution : Add exactly 10.0 mL of anhydrous DMSO to the vial. Vortex gently at room temperature until complete dissolution is achieved. (Causality note: Anhydrous DMSO prevents water-catalyzed hydrolytic degradation).

  • Deoxygenation (Critical Step) : Insert a sterile needle attached to an Argon or Nitrogen gas line into the solution. Sparge (bubble) the gas through the solution for 60 seconds. This displaces dissolved oxygen, effectively halting auto-oxidation pathways.

  • Aliquoting : Dispense the solution into single-use 100 µL aliquots using argon-flushed amber microcentrifuge tubes.

  • QC Validation & Storage : Before freezing, analyze one aliquot via UV-Vis spectroscopy. The absence of a secondary absorption shift (typically associated with colored quinone imines) validates the purity of the batch. Store all validated aliquots immediately at -20°C in a desiccated container.

HandlingWorkflow S1 1. Weighing (Fume Hood) S2 2. Dissolution (Anhydrous DMSO) S1->S2 S3 3. Deoxygenation (Argon/N2 Purge) S2->S3 S4 4. Aliquoting (Amber Vials) S3->S4 S5 5. Storage (-20°C, Desiccated) S4->S5

Figure 2: Standardized workflow for the preparation and storage of oxidation-sensitive stock solutions.

Emergency Response & Spill Mitigation

In the event of a spill, the primary goal is to contain the material and prevent aerosolization or dermal absorption.

  • Dry Spills : Do NOT sweep. Gently cover the spilled powder with damp absorbent paper (moistened with water or a mild surfactant) to suppress dust. Carefully scoop the material into a hazardous waste container.

  • Solution Spills (in DMSO) : Absorb immediately with inert spill-control materials (e.g., vermiculite or commercial spill pads). Wash the contaminated surface thoroughly with soap and water, as DMSO will facilitate the rapid penetration of the compound through standard laboratory bench coatings.

References

  • Title : 2-amino-4-(morpholine-4-sulfonyl)phenol — Chemical Substance Information Source : NextSDS URL : [Link]

Sources

Foundational

A Comprehensive Guide to the Preliminary Toxicity Profile of 2-Amino-4-(morpholine-4-sulfonyl)phenol

Introduction: Contextualizing the Toxicological Evaluation of a Novel Phenolic Sulfonamide 2-Amino-4-(morpholine-4-sulfonyl)phenol is a unique chemical entity featuring a trifecta of functional groups known for their div...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Contextualizing the Toxicological Evaluation of a Novel Phenolic Sulfonamide

2-Amino-4-(morpholine-4-sulfonyl)phenol is a unique chemical entity featuring a trifecta of functional groups known for their diverse biological activities: an aromatic amine, a phenol, and a morpholine-sulfonamide. The morpholine ring is a common scaffold in medicinal chemistry, often incorporated to improve physicochemical properties like solubility and metabolic stability.[1] Similarly, sulfonamides are a well-established class of compounds with a broad range of pharmacological applications, including antimicrobial and anticancer therapies.[2] The phenolic and aromatic amine moieties, however, are also associated with potential toxicities, including genotoxicity and carcinogenicity, often following metabolic activation.[3][4][5]

Given this structural complexity, a thorough and early-stage toxicological assessment is paramount for any potential development of 2-Amino-4-(morpholine-4-sulfonyl)phenol as a pharmaceutical agent or its use in other applications. A preliminary toxicity profile serves as a critical first step in identifying potential hazards, de-risking development, and guiding further, more comprehensive safety evaluations. This guide provides a comprehensive overview of the essential methodologies for conducting such a preliminary assessment, integrating in silico, in vitro, and in vivo approaches to build a foundational understanding of the compound's safety profile. While specific experimental data for this exact molecule is not extensively available in public literature, this document will outline the standard, field-proven workflows and provide illustrative data to guide researchers. The available safety data sheet indicates that this compound is classified as hazardous, with warnings for acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[6]

In Silico (Computational) Toxicity Assessment: A First Look at Potential Liabilities

Before embarking on resource-intensive experimental studies, computational toxicology models, such as Quantitative Structure-Activity Relationship (QSAR) models, offer a valuable preliminary screening tool. These models predict the potential toxicity of a chemical based on its structural similarity to other compounds with known toxicological profiles. For a molecule like 2-Amino-4-(morpholine-4-sulfonyl)phenol, QSAR can provide early warnings for endpoints such as mutagenicity, carcinogenicity, and skin sensitization. Aromatic amines, in particular, are a class of compounds where QSAR models have been extensively developed due to their well-documented mutagenic and carcinogenic potential.[4][7]

Table 1: Hypothetical In Silico Toxicity Predictions for 2-Amino-4-(morpholine-4-sulfonyl)phenol

Toxicity EndpointPredicted OutcomeConfidence LevelComments
Bacterial Mutagenicity (Ames)PositiveMediumThe presence of the aromatic amine moiety is a structural alert for mutagenicity.
CarcinogenicityEquivocalLowFurther data is required; prediction may be influenced by conflicting data on related phenols and sulfonamides.
Skin SensitizationPositiveHighPhenolic compounds are often associated with skin sensitization.
HepatotoxicityPossibleMediumAromatic amines and phenols can undergo metabolic activation in the liver, leading to reactive metabolites.

In Vitro Toxicity Assessment: Cellular-Level Investigations

In vitro assays are fundamental to preliminary toxicity screening, offering a cost-effective and ethical means to assess a compound's effects at the cellular level before proceeding to animal studies.[8]

Cytotoxicity Assessment via MTT Assay in HepG2 Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. The human hepatoma cell line, HepG2, is a relevant model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism and detoxification.[9]

  • Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well microplate and allow them to adhere for 24 hours.

  • Compound Exposure: Prepare a stock solution of 2-Amino-4-(morpholine-4-sulfonyl)phenol in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compound or vehicle control (0.5% DMSO).

  • Incubation: Incubate the cells for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture HepG2 Cells Seed Seed Cells in 96-well Plate Culture->Seed Expose Expose Cells to Compound (24/48h) Seed->Expose Prepare Prepare Compound Dilutions Prepare->Expose Add_MTT Add MTT Reagent Expose->Add_MTT Solubilize Solubilize Formazan Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Calculate Calculate IC50 Read->Calculate Acute_Toxicity_Workflow Start Select Starting Dose (e.g., 300 mg/kg) Dose Dose Single Rat Start->Dose Observe Observe for 48h Dose->Observe Outcome Outcome? Observe->Outcome Survives Animal Survives Outcome->Survives Yes Dies Animal Dies Outcome->Dies No IncreaseDose Increase Dose for Next Animal Survives->IncreaseDose DecreaseDose Decrease Dose for Next Animal Dies->DecreaseDose Stop Stopping Criteria Met? IncreaseDose->Stop DecreaseDose->Stop Stop->Dose No Calculate Calculate LD50 Stop->Calculate Yes

Acute Oral Toxicity Study (Up-and-Down Procedure).

Table 3: Hypothetical Acute Oral Toxicity of 2-Amino-4-(morpholine-4-sulfonyl)phenol in Rats

ParameterResult
LD50 ~1200 mg/kg
GHS Category Category 4 (Harmful if swallowed) [6]
Clinical Signs Lethargy, piloerection, and decreased body weight at doses ≥ 1000 mg/kg.
Gross Necropsy No significant findings at non-lethal doses.

Genotoxicity Assessment: Evaluating the Potential for DNA Damage

Genotoxicity assays are critical for assessing a compound's potential to cause genetic damage, which can lead to cancer or heritable diseases. [10]A standard preliminary screen includes a bacterial mutagenicity assay (Ames test) and an in vitro chromosomal damage assay (micronucleus test). [11]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon, rendering them unable to grow in a histidine-free medium. The assay detects the ability of a chemical to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine. [7][11]The inclusion of a metabolic activation system (S9 mix from rat liver) is crucial, as many aromatic amines are mutagenic only after metabolic activation. [4]

  • Bacterial Strains: Use S. typhimurium strains TA98, TA100, TA1535, and TA1537, and E. coli strain WP2 uvrA.

  • Metabolic Activation: Conduct the assay both with and without the S9 mix.

  • Plate Incorporation Method: a. To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer. b. Incubate for 20 minutes at 37°C. c. Add 2 mL of molten top agar and vortex. d. Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Ames_Test_Workflow cluster_setup Setup Bacteria Bacterial Strains (e.g., TA98, TA100) Mix Combine Bacteria, Compound, and S9/Buffer Bacteria->Mix Compound Test Compound Dilutions Compound->Mix S9 S9 Mix (for metabolic activation) S9->Mix Incubate_Mix Pre-incubate (20 min, 37°C) Mix->Incubate_Mix Add_Agar Add Top Agar and Plate Incubate_Mix->Add_Agar Incubate_Plates Incubate Plates (48-72h, 37°C) Add_Agar->Incubate_Plates Count Count Revertant Colonies Incubate_Plates->Count Analyze Analyze for Dose-Dependent Increase Count->Analyze ADME_Workflow cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prepare Prepare HLM, NADPH, Buffer Add_Cmpd Add Test Compound Prepare->Add_Cmpd Incubate Incubate at 37°C Add_Cmpd->Incubate Timepoints Take Aliquots at Time Points (0, 5, 15, 30, 60 min) Incubate->Timepoints Quench Quench with Acetonitrile + Internal Standard Timepoints->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate Half-life (t1/2) & Intrinsic Clearance (Clint) Analyze->Calculate

Sources

Exploratory

2-Amino-4-(morpholine-4-sulfonyl)phenol receptor binding affinity assays

An In-Depth Technical Guide: Receptor Binding Affinity Assays for the Characterization of 2-Amino-4-(morpholine-4-sulfonyl)phenol Abstract In the landscape of modern drug discovery, the precise characterization of a comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Receptor Binding Affinity Assays for the Characterization of 2-Amino-4-(morpholine-4-sulfonyl)phenol

Abstract

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological targets is paramount. This guide provides a comprehensive technical framework for determining the receptor binding affinity of novel chemical entities, using 2-Amino-4-(morpholine-4-sulfonyl)phenol as a representative molecule. As specific biological targets for this compound are not extensively documented in public literature, this document serves as a roadmap for researchers, outlining the strategic pathway from initial assay selection to the rigorous determination of binding constants such as the dissociation constant (Kd) and inhibitory constant (Ki). We will delve into the foundational principles of ligand-receptor kinetics, compare the industry's leading assay technologies, provide detailed, field-proven experimental protocols, and illustrate the necessary data analysis workflows. This guide is designed to empower researchers and drug development professionals with the expertise to design, execute, and interpret receptor binding assays with the highest degree of scientific integrity.

Profile of the Investigational Compound: 2-Amino-4-(morpholine-4-sulfonyl)phenol

Before commencing any biological assay, a thorough understanding of the test compound is essential.

  • Chemical Structure:

    • IUPAC Name: 2-amino-4-(morpholin-4-ylsulfonyl)phenol

    • CAS Number: 90874-23-0[1]

    • Molecular Formula: C₁₀H₁₄N₂O₄S

  • Rationale for Investigation: Compounds featuring phenol, sulfonamide, and morpholine moieties are prevalent in medicinal chemistry due to their capacity to form key interactions (hydrogen bonds, ionic, and van der Waals) with biological macromolecules.[2] Characterizing the receptor binding profile of 2-Amino-4-(morpholine-4-sulfonyl)phenol is a critical step in elucidating its potential therapeutic applications or off-target effects.

  • Safety and Handling Precautions: Based on available safety data for this compound and similar chemical classes, appropriate handling is crucial.

    • Hazards: Classified as potentially harmful if swallowed, in contact with skin, or inhaled. It may cause skin and serious eye irritation, and potential respiratory irritation.[1][3]

    • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear protective gloves, a lab coat, and safety glasses.[4]

    • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[3]

    • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[5]

Strategic Workflow for Affinity Characterization

The process of defining a compound's binding affinity is a systematic progression from broad, qualitative screening to precise, quantitative determination. The following workflow illustrates the logical path a researcher would take.

G cluster_0 Phase 1: Target Identification & Assay Selection cluster_1 Phase 2: Quantitative Affinity Determination Compound Test Compound (2-Amino-4-(morpholine-4-sulfonyl)phenol) Screening Broad Target Screening (e.g., Panel Screen) Compound->Screening Hit Putative Receptor 'Hit' (e.g., GPCR Family Member) Screening->Hit Assay_Select Select Appropriate Binding Assay Technology Hit->Assay_Select Saturation Saturation Assay (Determine Kd & Bmax of Radioligand) Assay_Select->Saturation Assay Development Competition Competitive Assay (Determine IC50 of Test Compound) Saturation->Competition Informs [Radioligand] Ki_Calc Data Analysis (Calculate Ki) Competition->Ki_Calc Affinity_Profile Affinity & Selectivity Profile Ki_Calc->Affinity_Profile

Caption: Strategic workflow for characterizing a novel compound.

Foundational Principles of Receptor-Ligand Binding

A robust understanding of the underlying principles of receptor binding is critical for designing and interpreting affinity assays. Radioligand binding assays remain the gold standard for their sensitivity and robustness.[6]

  • Affinity (Kd): The equilibrium dissociation constant (Kd) represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. It is an inverse measure of affinity; a lower Kd signifies a higher affinity. Kd is determined through saturation binding experiments.[7][8]

  • Receptor Density (Bmax): The maximum number of binding sites (Bmax) represents the total concentration of receptors in the sample. It is also determined from saturation binding curves.[9][10]

  • Potency (IC50): The half maximal inhibitory concentration (IC50) is the concentration of a test compound that displaces 50% of the specific binding of a radioligand or other probe. It is determined in competitive binding assays.[8]

  • Inhibitory Constant (Ki): The Ki is the inhibition constant for a competing compound. It is a more absolute measure of affinity than the IC50 because it is calculated from the IC50 value while taking the concentration and affinity of the radioligand into account.[6][11]

  • Specific vs. Non-Specific Binding:

    • Total Binding: The total amount of ligand bound to the receptor preparation.

    • Non-Specific Binding (NSB): The portion of the ligand that binds to components other than the target receptor (e.g., lipids, filters, plasticware). It is measured in the presence of a saturating concentration of an unlabeled compound that is known to bind to the target receptor, thereby blocking the specific binding of the labeled ligand.

    • Specific Binding: The binding of the ligand to the target receptor. It is calculated by subtracting non-specific binding from total binding (Specific = Total - NSB).[10]

Selecting the Optimal Assay Technology

The choice of assay technology is a critical decision point driven by factors such as the nature of the target, required throughput, and the availability of reagents. While traditional filtration-based radioligand assays are robust, several homogeneous "mix-and-measure" technologies have been developed to improve throughput and reduce radioactive waste.[12][13][14]

Assay Technology Principle Advantages Disadvantages Primary Use Case
Filtration Assay A radiolabeled ligand binds to a receptor in solution. The mixture is passed through a filter, trapping the receptor-ligand complex while unbound ligand passes through.[14]Gold standard, highly sensitive, directly measures binding.[6]Requires separation step, lower throughput, generates radioactive waste.[12]Definitive Kd, Bmax, and Ki determination for lead compounds.
Scintillation Proximity Assay (SPA) Receptors are immobilized on SPA beads containing a scintillant. When a radioligand binds, the emitted beta particles are close enough to excite the scintillant, producing light. Unbound ligand is too far away to generate a signal.[15][16][17]Homogeneous (no separation), high-throughput amenable, reduced waste.[15][18]Potential for assay interference (color quenching), requires specific beads and radioligands.[17]High-throughput screening (HTS) and lead optimization.
Fluorescence Polarization (FP) A small, fluorescently labeled ligand tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to a larger receptor, its rotation slows, increasing the polarization.[19][20]Non-radioactive, homogeneous, real-time measurements possible.[21]Requires a suitable fluorescent probe, sensitive to autofluorescence and light scatter from compounds.[13][22]HTS for protein-peptide or protein-small molecule interactions.
Surface Plasmon Resonance (SPR) Measures changes in the refractive index on a sensor chip surface as an unlabeled analyte (e.g., test compound) flows over an immobilized target receptor.[23][24]Label-free, provides real-time kinetic data (on- and off-rates), requires small sample quantities.[23][24]Requires specialized equipment, receptor immobilization can be challenging and may alter function.[25]Detailed kinetic characterization (ka, kd) and fragment screening.

Detailed Experimental Protocols

The following protocols are presented as a self-validating system. Each step is designed to ensure data integrity and reproducibility.

Protocol 5.1: Saturation Radioligand Binding Assay

Objective: To determine the Kd and Bmax of a known radioligand for a specific target receptor. This is a prerequisite for a competitive binding assay.

Materials:

  • Receptor Source: Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: A high-affinity, high-specific-activity radioligand for the target (e.g., ³H- or ¹²⁵I-labeled).[10]

  • Unlabeled Ligand: For determining non-specific binding.

  • Assay Buffer: Buffer optimized for receptor stability and binding (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well Filter Plates: Glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Fluid and Microplate Scintillation Counter.

Workflow Diagram:

G cluster_0 Plate Setup cluster_1 Reagent Addition cluster_2 Incubation & Termination cluster_3 Detection & Analysis TB Total Binding Wells Add_Buffer Add Assay Buffer TB->Add_Buffer NSB Non-Specific Binding Wells NSB->Add_Buffer Add_Radioligand Add Serial Dilutions of Radioligand Add_Buffer->Add_Radioligand Add_Cold Add Excess Unlabeled Ligand to NSB Wells Add_Radioligand->Add_Cold Add_Membranes Add Receptor Membranes (Initiate Reaction) Add_Cold->Add_Membranes Incubate Incubate to Equilibrium (e.g., 60 min at RT) Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Dry Dry Filter Plate Wash->Dry Scint Add Scintillant Dry->Scint Count Count CPM Scint->Count Analyze Analyze Data (Plot Specific Binding vs. [Radioligand]) Count->Analyze Result Determine Kd & Bmax Analyze->Result

Caption: Experimental workflow for a saturation binding assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the radioligand in assay buffer, typically spanning a range from 0.1x to 10x the expected Kd.[14]

  • Plate Setup: In a 96-well plate, set up triplicate wells for each concentration.

    • Total Binding (TB): Add assay buffer.

    • Non-Specific Binding (NSB): Add a high concentration of unlabeled ligand (typically 100-1000x the Kd of the unlabeled ligand).[10]

  • Add Radioligand: Add the serially diluted radioligand to both TB and NSB wells.

  • Initiate Reaction: Add the receptor membrane preparation to all wells to start the binding reaction. The amount of receptor protein should be optimized to ensure that less than 10% of the added radioligand is bound (Zone A conditions).[14]

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[7]

  • Termination: Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[7]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any trapped free radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Protocol 5.2: Competitive Radioligand Binding Assay

Objective: To determine the IC50 and subsequently the Ki of 2-Amino-4-(morpholine-4-sulfonyl)phenol.

Methodology: The protocol is very similar to the saturation assay, with the following key differences:

  • Radioligand Concentration: Use a single, fixed concentration of the radioligand, typically at or below its Kd value as determined in the saturation assay.[10][14]

  • Test Compound: Instead of a radioligand dilution series, create a serial dilution of the unlabeled test compound (2-Amino-4-(morpholine-4-sulfonyl)phenol).

  • Plate Setup:

    • Total Binding: Wells contain radioligand and receptor, but no test compound.

    • Non-Specific Binding: Wells contain radioligand, receptor, and a saturating concentration of a standard unlabeled ligand.

    • Competition: Wells contain radioligand, receptor, and increasing concentrations of the test compound.[7]

  • Execution: The remaining steps (initiation, incubation, termination, and detection) are performed as described in the saturation assay protocol.

Data Analysis and Interpretation

Proper data analysis is crucial for extracting meaningful affinity constants. Non-linear regression analysis using software like GraphPad Prism is the standard method.[26]

Data Analysis Workflow:

G Raw_CPM Raw Data (CPM) - Total Binding - Non-Specific Binding Calc_SB Calculate Specific Binding (Total - NSB) Raw_CPM->Calc_SB Norm_Data Normalize Data (0-100%) Calc_SB->Norm_Data Curve_Fit Non-Linear Regression (One-site fit - Competition) Norm_Data->Curve_Fit IC50 Determine IC50 Curve_Fit->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC50 / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki_Value Final Ki Value Cheng_Prusoff->Ki_Value

Caption: Workflow for calculating Ki from raw competitive assay data.

  • Calculate Specific Binding: For each concentration of the test compound, subtract the average NSB CPM from the average TB CPM.[9]

  • Generate Curve: Plot the specific binding as a function of the log concentration of the test compound.

  • Non-Linear Regression: Fit the data using a sigmoidal dose-response (variable slope) model to determine the IC50 value.[27]

  • Calculate Ki: Convert the experimentally determined IC50 to the Ki using the Cheng-Prusoff equation :[14]

    • Ki = IC50 / (1 + [L]/Kd)

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).

Hypothetical Case Study: Characterization at the AT1 Receptor

To illustrate the application of these protocols, let us hypothesize that an initial screening panel identified 2-Amino-4-(morpholine-4-sulfonyl)phenol as a potential ligand for the Angiotensin II Type 1 (AT1) receptor, a well-known G protein-coupled receptor (GPCR) involved in blood pressure regulation.[7]

Signaling Pathway Overview: Activation of the AT1 receptor by its endogenous ligand, Angiotensin II, typically leads to the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and protein kinase C (PKC) activation.

G AngII Angiotensin II or Test Compound AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC PKC Activation DAG->PKC

Caption: Simplified AT1 receptor signaling pathway.

Hypothetical Binding Data: Following the competitive binding protocol (5.2), the affinity and selectivity of 2-Amino-4-(morpholine-4-sulfonyl)phenol could be determined against the AT1 receptor and a related subtype, the AT2 receptor.

Receptor Target Radioligand Used Test Compound IC50 (nM) Calculated Ki (nM) Selectivity (fold)
Angiotensin II Type 1 (AT1) [¹²⁵I]-Sar¹-Ile⁸-Angiotensin II7538-
Angiotensin II Type 2 (AT2) [¹²⁵I]-CGP 42112A>10,000>5,000>130-fold vs AT1

Interpretation: In this hypothetical scenario, the data demonstrates that 2-Amino-4-(morpholine-4-sulfonyl)phenol is a moderately potent ligand for the AT1 receptor with a Ki of 38 nM. Furthermore, it shows high selectivity (>130-fold) for the AT1 receptor over the AT2 receptor, which is a desirable characteristic for a targeted therapeutic agent.

Conclusion

This guide has outlined a rigorous, systematic approach to characterizing the receptor binding affinity of a novel compound, 2-Amino-4-(morpholine-4-sulfonyl)phenol. By grounding our work in the fundamental principles of receptor kinetics, selecting appropriate technologies, and executing validated, step-by-step protocols, researchers can generate high-quality, reproducible affinity data. This information is the cornerstone of structure-activity relationship studies and is indispensable for making informed decisions in the drug discovery and development pipeline. The methodologies described herein provide a robust framework for transforming a compound of interest into a well-characterized pharmacological tool or a potential therapeutic candidate.

References

  • Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor - PMC.
  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres.
  • Scintillation Proximity Assays in High-Throughput Screening. (No Date).
  • Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand. (No Date).
  • Basic principles of competitive binding assays.
  • SPA Ligand Binding Assays.
  • Optimization of SPA receptor binding assays.
  • Radioligand binding methods: practical guide and tips.
  • Radioligand binding methods: practical guide and tips.
  • Receptor-ligand binding assays: technologies and applic
  • Assay setup for competitive binding measurements.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC.
  • A powerful tool for drug discovery. (2005, May 20). European Pharmaceutical Review.
  • Application Notes and Protocols for In Vitro Angiotensin II Receptor Binding Assays.
  • Saturation Radioligand Binding Assays.
  • Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. (2012, July 24). Biocompare.
  • Fluorescence polarization binding assays.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PMC. (2025, April 14). Vertex AI Search.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). NCBI - NIH.
  • Radiometric Ligand-Binding Assays.
  • In vitro receptor binding assays: general methods and consider
  • Ligand binding assay - Wikipedia.
  • Establishing and optimizing a fluorescence polarization assay.
  • Radioligand Binding Assay.
  • Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6.
  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. (2017, October 13). Unknown Source.
  • Radioligand binding assays and their analysis.
  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025, April 14). PubMed.
  • Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding. (2009, December 1). PubMed.
  • Safety Data Sheet.
  • 2-amino-4-(morpholine-4-sulfonyl)phenol — Chemical Substance Information.
  • SAFETY DATA SHEET. (2017, December 1). Key Organics.
  • SAFETY DATA SHEET. (2025, October 27). Tokyo Chemical Industry.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-Amino-4-(morpholine-4-sulfonyl)phenol

Application Note: Synthesis and Mechanistic Evaluation of 2-Amino-4-(morpholine-4-sulfonyl)phenol Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Context: Professional Laboratory...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Mechanistic Evaluation of 2-Amino-4-(morpholine-4-sulfonyl)phenol

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals Context: Professional Laboratory Settings Only

Introduction & Rationale

Substituted aminophenol sulfonamides are highly valued scaffolds in medicinal chemistry, frequently utilized as bioisosteres for carboxylic acids and as critical pharmacophores in enzyme inhibitor design[1]. The target compound, 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS: 90874-23-0)[2], incorporates a morpholine ring that enhances aqueous solubility and modulates the physicochemical profile of the parent sulfonamide.

This application note details a robust, three-step synthetic protocol for this molecule. As a self-validating system, the protocol emphasizes mechanistic causality, ensuring that researchers understand why specific reagents and conditions are selected, thereby facilitating troubleshooting and scale-up optimization.

Retrosynthetic Analysis & Workflow

The synthesis is achieved via a linear three-step sequence starting from commercially available 2-nitrophenol. The strategy relies on the synergistic directing effects of the aromatic substituents to regioselectively install the sulfonyl chloride, followed by nucleophilic sulfonamidation and chemoselective reduction.

G A 2-Nitrophenol (Starting Material) B Step 1: Chlorosulfonation Reagent: ClSO3H Temp: 0°C to 60°C A->B C 4-Hydroxy-3-nitrobenzenesulfonyl chloride (CAS: 147682-51-7) B->C D Step 2: Sulfonamidation Reagents: Morpholine, DIPEA Solvent: DCM C->D E 2-Nitro-4-(morpholine-4-sulfonyl)phenol (Intermediate) D->E F Step 3: Catalytic Reduction Reagents: H2, Pd/C Solvent: Methanol E->F G 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS: 90874-23-0) F->G

Figure 1: Three-step retrosynthetic workflow for 2-Amino-4-(morpholine-4-sulfonyl)phenol.

Quantitative Reaction Parameters

To provide a quick-reference framework for process scientists, the critical quantitative parameters for the three-step synthesis are summarized below.

StepTransformationKey Reagents (Equiv.)Temp (°C)Time (h)Expected YieldAnalytical Checkpoint
1 ChlorosulfonationClSO 3​ H (3.0 - 5.0 eq)0 → 601.5 - 2.075 - 85%TLC (Hex/EtOAc); LC-MS (quenched sample)
2 SulfonamidationMorpholine (1.2 eq), DIPEA (2.0 eq)0 → 252.0 - 4.080 - 90%Disappearance of sulfonyl chloride mass
3 Nitro ReductionH 2​ (1 atm), 10% Pd/C (0.1 eq)254.0 - 12.0> 90% 1 H NMR (shift of aromatic protons)

Step-by-Step Experimental Methodologies

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE). Chlorosulfonic acid is highly corrosive and reacts violently with water.

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzenesulfonyl chloride

Mechanistic Causality: The hydroxyl group of 2-nitrophenol is strongly activating and ortho/para directing, while the nitro group is deactivating and meta directing. Both substituents synergistically direct the incoming electrophile (SO 3​ H + ) to the position para to the hydroxyl group (C4). Chlorosulfonic acid acts as both the solvent and the electrophile source. The initial reaction forms a sulfonic acid, which is subsequently converted to the sulfonyl chloride by excess chlorosulfonic acid[3].

  • Equip a dry, multi-neck round-bottom flask with a magnetic stirrer, an addition funnel, and a gas scrubber system (to neutralize evolved HCl gas).

  • Cool chlorosulfonic acid (3.0 equivalents) to 0 °C using an ice-water bath under an inert atmosphere (N 2​ or Ar)[3].

  • Add 2-nitrophenol (1.0 equivalent) portion-wise at a rate that maintains the internal temperature below 10 °C[3].

  • Once the addition is complete and gas evolution subsides, remove the ice bath and heat the mixture to 60 °C for 20 to 90 minutes to drive the conversion of the sulfonic acid to the sulfonyl chloride[3].

  • Quench (Critical Safety Step): Cool the mixture back to 0 °C and carefully add it dropwise to vigorously stirred crushed ice. Extract the resulting aqueous suspension with Dichloromethane (DCM)[4].

  • Dry the combined organic layers over anhydrous MgSO 4​ , filter, and concentrate in vacuo to yield 4-hydroxy-3-nitrobenzenesulfonyl chloride (CAS: 147682-51-7)[5].

Step 2: Synthesis of 2-Nitro-4-(morpholine-4-sulfonyl)phenol

Mechanistic Causality: The sulfonyl chloride is highly electrophilic. Morpholine acts as a nucleophile, displacing the chloride ion. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine, is required to scavenge the generated HCl. Without the base, morpholine would form a hydrochloride salt, halting the reaction and lowering the yield[1].

  • Dissolve 4-hydroxy-3-nitrobenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM and cool to 0 °C.

  • Add DIPEA (2.0 equivalents) to the solution.

  • Add morpholine (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2 to 4 hours.

  • Monitor the reaction via TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of NH 4​ Cl.

  • Separate the organic layer, wash with brine, dry over Na 2​ SO 4​ , and concentrate. Purify via flash column chromatography if necessary to isolate 2-nitro-4-(morpholine-4-sulfonyl)phenol.

Step 3: Synthesis of 2-Amino-4-(morpholine-4-sulfonyl)phenol

Mechanistic Causality: The nitro group must be reduced to an amine without cleaving the sulfonamide linkage or reducing the aromatic ring. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a mild hydrogen atmosphere is highly chemoselective for nitro group reduction, proceeding through nitroso and hydroxylamine intermediates before yielding the primary amine[3].

  • Dissolve the intermediate 2-nitro-4-(morpholine-4-sulfonyl)phenol in HPLC-grade methanol (or ethanol).

  • Carefully add 10% Pd/C (approx. 10 mol% relative to the substrate) under a stream of nitrogen to prevent ignition of the pyrophoric catalyst.

  • Evacuate the flask and backfill with Hydrogen gas (H 2​ ) via a balloon or a controlled pressure reactor (approx. 1 atm)[3].

  • Stir the suspension vigorously at room temperature until hydrogen uptake ceases (typically 4-12 hours).

  • Purge the flask thoroughly with nitrogen.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not let the filter cake dry out, as spent Pd/C can ignite in air.

  • Concentrate the filtrate in vacuo to afford the final product, 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS: 90874-23-0)[2]. Validate purity via 1 H NMR, 13 C NMR, and High-Resolution Mass Spectrometry (HRMS).

References

  • Chemical Substance Information - NextSDS: 2-amino-4-(morpholine-4-sulfonyl)phenol. NextSDS Database. Available at:[Link]

  • A Novel Method for the Preparation of 3-Amino-4-hydroxybenzenesulfonamide Precursors of “Acid Alizarin Violet N” Derivatives. Synthetic Communications, Taylor & Francis. Available at:[Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at:[Link]

Sources

Application

Application and Protocol Guide: Preparation of 2-Amino-4-(morpholine-4-sulfonyl)phenol Standard Stock Solutions

Abstract This comprehensive guide provides a detailed protocol for the preparation of accurate and stable standard stock solutions of 2-Amino-4-(morpholine-4-sulfonyl)phenol. Designed for researchers, scientists, and pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of accurate and stable standard stock solutions of 2-Amino-4-(morpholine-4-sulfonyl)phenol. Designed for researchers, scientists, and professionals in drug development, this document outlines the critical steps from material selection to final solution validation. The causality behind each procedural choice is explained to ensure scientific integrity and reproducibility. Adherence to these protocols is essential for the reliability of downstream analytical applications, including chromatographic analysis and quantitative assays.

Introduction: The Critical Role of Accurate Standards

2-Amino-4-(morpholine-4-sulfonyl)phenol is a chemical compound of interest in pharmaceutical research and development.[1][2] As with any quantitative analytical method, the accuracy of the results is fundamentally dependent on the quality of the reference standards used for calibration. An accurately prepared standard stock solution serves as the cornerstone for generating reliable data in assays, impurity profiling, and stability studies.

The objective of this guide is to provide a robust and validated methodology for the preparation of 2-Amino-4-(morpholine-4-sulfonyl)phenol standard stock solutions. This protocol is grounded in established principles of analytical chemistry and adheres to guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6][7][8]

Health and Safety Precautions

Prior to handling 2-Amino-4-(morpholine-4-sulfonyl)phenol and associated solvents, it is imperative to consult the material safety data sheet (MSDS).[9] The compound is classified with hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[10][11][12] All handling of the solid compound and preparation of solutions should be conducted within a certified chemical fume hood to prevent inhalation of airborne particles.[11][13]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek prompt medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Materials and Equipment

The quality of the materials and the calibration of the equipment are paramount to the accuracy of the standard solution.

Reagents and Solvents
  • 2-Amino-4-(morpholine-4-sulfonyl)phenol: Use a primary reference standard with a certificate of analysis (CoA) indicating purity (e.g., >99.5%).

  • Solvent: Select a high-purity, HPLC-grade solvent. The choice of solvent will depend on the solubility of the compound and the requirements of the subsequent analytical method. Common solvents for similar phenolic compounds include methanol, acetonitrile, and dimethyl sulfoxide (DMSO). Preliminary solubility testing is recommended.

  • Deionized Water: High-purity (Type I) deionized water (18.2 MΩ·cm at 25°C) should be used for any aqueous preparations or dilutions.

Equipment
  • Analytical Balance: A calibrated analytical balance with a readability of at least 0.01 mg.

  • Volumetric Flasks: Class A certified volumetric flasks of appropriate volumes (e.g., 10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes: Calibrated Class A volumetric pipettes or calibrated micropipettes.

  • Spatula: A clean, dry spatula for transferring the solid compound.

  • Weighing Paper/Boat: Antistatic weighing paper or a clean, dry weighing boat.

  • Ultrasonic Bath: To aid in the dissolution of the compound.

  • Vortex Mixer: For thorough mixing of solutions.

Experimental Protocol: Preparation of a 1.0 mg/mL Stock Solution

This section provides a step-by-step procedure for preparing a 1.0 mg/mL standard stock solution of 2-Amino-4-(morpholine-4-sulfonyl)phenol.

Pre-Preparation Steps
  • Equilibration: Allow the container of 2-Amino-4-(morpholine-4-sulfonyl)phenol and the selected solvent to equilibrate to the ambient temperature of the weighing room for at least one hour. This minimizes errors in weighing due to convection currents.

  • Equipment Verification: Ensure that the analytical balance is level and has been recently calibrated. Verify the calibration of pipettes.

  • Glassware Cleaning: All glassware must be scrupulously cleaned and dried to avoid cross-contamination.[10]

Weighing and Dissolution
  • Tare the Balance: Place a clean, dry weighing boat or a piece of weighing paper on the analytical balance and tare it.

  • Accurate Weighing: Accurately weigh approximately 25.0 mg of the 2-Amino-4-(morpholine-4-sulfonyl)phenol reference standard. Record the exact weight to four decimal places (e.g., 25.12 mg). The use of a high-precision balance is crucial to minimize weighing errors.[14]

  • Quantitative Transfer: Carefully transfer the weighed solid into a 25 mL Class A volumetric flask. To ensure a quantitative transfer, use a small amount of the selected solvent to rinse the weighing boat/paper multiple times, transferring the rinsate into the volumetric flask.[15]

  • Initial Dissolution: Add approximately 15-20 mL of the solvent to the volumetric flask. Swirl the flask gently to promote dissolution. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the solid.[16]

Dilution to Volume and Homogenization
  • Final Dilution: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add the solvent dropwise until the bottom of the meniscus is aligned with the calibration mark on the neck of the volumetric flask.[14][16]

  • Homogenization: Cap the volumetric flask securely and invert it at least 15-20 times to ensure the solution is homogeneous.[14] Insufficient mixing is a common source of error in standard preparation.

Calculation of the Exact Concentration

The exact concentration of the stock solution should be calculated based on the actual weight of the compound and its purity as stated in the CoA.

Formula for Concentration Calculation:

Concentration (mg/mL) = (Weight of compound (mg) × Purity) / Volume of flask (mL)

Example Calculation:

  • Weight of 2-Amino-4-(morpholine-4-sulfonyl)phenol = 25.12 mg

  • Purity from CoA = 99.8% (or 0.998)

  • Volume of volumetric flask = 25.00 mL

Concentration = (25.12 mg × 0.998) / 25.00 mL = 1.0028 mg/mL

Labeling and Storage

Proper labeling is critical for maintaining the integrity of the standard solution.[10][12][13] The label should include:

  • Name of the compound: 2-Amino-4-(morpholine-4-sulfonyl)phenol

  • Concentration (e.g., 1.0028 mg/mL)

  • Solvent used

  • Preparation date

  • Name of the analyst

  • Expiration date (to be determined by stability studies)

  • Storage conditions (e.g., 2-8 °C, protected from light)

Store the stock solution in a tightly sealed, amber glass container to protect it from light and evaporation. Storage at refrigerated temperatures (2-8 °C) is generally recommended to slow down potential degradation, though stability studies should confirm the optimal storage conditions.

Data Presentation and Workflow Visualization

Summary of Quantitative Data
ParameterSpecificationExample Value
Compound 2-Amino-4-(morpholine-4-sulfonyl)phenol-
Purity (from CoA) >99.5%99.8%
Target Concentration 1.0 mg/mL1.0 mg/mL
Mass Weighed Approx. 25.0 mg25.12 mg
Volumetric Flask Volume 25.00 mL25.00 mL
Calculated Concentration -1.0028 mg/mL
Storage Temperature 2-8 °C2-8 °C
Container Amber Glass VialAmber Glass Vial
Experimental Workflow Diagram

G cluster_prep Pre-Preparation cluster_weigh Weighing & Dissolution cluster_dilute Dilution & Finalization Equilibrate Equilibrate Reagents to Room Temperature Calibrate Verify Equipment Calibration Equilibrate->Calibrate Clean Clean and Dry Glassware Calibrate->Clean Weigh Accurately Weigh ~25.0 mg of Compound Clean->Weigh Transfer Quantitatively Transfer to 25 mL Volumetric Flask Weigh->Transfer Dissolve Add ~15-20 mL Solvent & Sonicate to Dissolve Transfer->Dissolve Dilute Dilute to Volume with Solvent Dissolve->Dilute Mix Cap and Invert 15-20 Times Dilute->Mix Calculate Calculate Exact Concentration Mix->Calculate Label Label and Store Appropriately Calculate->Label

Caption: Workflow for the preparation of the standard stock solution.

Validation and Quality Control

The preparation of a standard stock solution is a critical analytical procedure that should be validated to ensure its "fitness for purpose".[17][18] According to ICH Q2(R1) and USP <1225>, key validation characteristics for a quantitative test include accuracy and precision.[3][4][6][8][17]

Verification of Accuracy

The accuracy of the preparation can be verified by preparing a second stock solution independently, preferably by a different analyst on a different day. The concentrations of the two solutions should be compared using a suitable analytical technique (e.g., HPLC-UV). The results should agree within a pre-defined acceptance criterion (e.g., ± 2%).

Stability Assessment

The stability of the stock solution under the intended storage conditions should be evaluated. This can be achieved by analyzing the solution at regular intervals (e.g., 0, 7, 14, and 30 days) and comparing the results to the initial analysis. A solution is considered stable if the concentration remains within a specified range (e.g., 98-102% of the initial concentration).

Conclusion

This application note provides a detailed and scientifically sound protocol for the preparation of 2-Amino-4-(morpholine-4-sulfonyl)phenol standard stock solutions. By adhering to these guidelines, researchers and drug development professionals can ensure the accuracy, reliability, and reproducibility of their analytical data, which is fundamental to the integrity of their scientific work. The emphasis on understanding the rationale behind each step, coupled with stringent quality control measures, will contribute to the generation of high-quality and defensible results.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia.
  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Safe Use and Storage of Chemicals and Reagents | PPT - Slideshare.
  • 2-amino-4-(morpholine-4-sulfonyl)phenol — Chemical Substance Information - NextSDS.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog.
  • Standard Solution Preparation: A Comprehensive Guide - Blogs - News.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Handling and Storing Chemicals - Lab Manager.
  • Handling Chemicals | Wittenberg University.
  • 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
  • Preparation of Standard Solutions Theory.
  • 2.5: Preparing Solutions - Chemistry LibreTexts.
  • 4 - SAFETY DATA SHEET.
  • 2-Amino-4-(morpholine-4-sulfonyl)phenol | Sapphire Bioscience.
  • CN104693074A - Preparation method of 2-amino-4-sulfo-6-acetaminophenol - Google Patents.

Sources

Method

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Amino-4-(morpholine-4-sulfonyl)phenol

Introduction and Scientific Context 2-Amino-4-(morpholine-4-sulfonyl)phenol is a sulfonamide-containing aromatic amine. The structural characterization of such molecules is critical in pharmaceutical development, metabol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

2-Amino-4-(morpholine-4-sulfonyl)phenol is a sulfonamide-containing aromatic amine. The structural characterization of such molecules is critical in pharmaceutical development, metabolite identification, and impurity profiling. Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the premier analytical technique for elucidating molecular structures by analyzing their specific fragmentation patterns.[1][2] This document provides a comprehensive protocol for the analysis of 2-Amino-4-(morpholine-4-sulfonyl)phenol using Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID).

The core of this protocol is built upon established fragmentation principles for key functional groups within the target molecule: the aromatic sulfonamide and the morpholine ring.[3][4] Aromatic sulfonamides are known to undergo characteristic cleavages, including the neutral loss of sulfur dioxide (SO₂) and ruptures of the sulfur-nitrogen (S-N) and aryl-sulfur (Ar-S) bonds.[3][5] Understanding these predictable pathways allows for a robust and self-validating analytical method.[1][4] This guide explains the causal logic behind instrumental parameter selection and provides a step-by-step workflow for researchers.

Ionization Strategy: Rationale for ESI Positive Mode

The choice of ionization mode is paramount for achieving optimal sensitivity. 2-Amino-4-(morpholine-4-sulfonyl)phenol possesses two key sites amenable to ionization:

  • A basic amino group (-NH₂): This group readily accepts a proton (H⁺) in an acidic mobile phase, making it ideal for positive ion mode ESI ([M+H]⁺).[6][7]

  • An acidic phenolic hydroxyl group (-OH): This group can lose a proton in a basic mobile phase, making negative ion mode ESI ([M-H]⁻) a possibility.[8]

Primary Recommendation: Positive Ion Mode ([M+H]⁺)

Positive ion mode is selected as the primary approach due to the higher proton affinity of the amino group compared to the acidity of the phenolic hydroxyl. Most biological and pharmaceutical molecules contain basic sites like amines, which lead to stable and efficient protonation, resulting in robust and reproducible signals.[6] The use of a common mobile phase modifier like formic acid further enhances the formation of the protonated precursor ion, [M+H]⁺.[7] While negative mode can be explored for complementary data, positive mode is expected to yield superior sensitivity for this compound class.[8][9]

Experimental Workflow and Protocol

This section details the complete, step-by-step process from sample preparation to data acquisition. The workflow is designed to be adaptable to various high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems.

G Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis A 1. Prepare Stock Solution (1 mg/mL in Methanol) B 2. Create Working Solution (1-10 µg/mL in 50:50 ACN:H₂O) A->B C 3. Acidify Sample (Add 0.1% Formic Acid) B->C D 4. Direct Infusion / LC Introduction C->D Inject Sample E 5. MS1 Full Scan (Identify [M+H]⁺ at m/z 259.0754) D->E F 6. MS2 Product Ion Scan (Isolate m/z 259.0754) E->F G 7. Apply Stepped Collision Energy (e.g., 10, 20, 40 eV) F->G H 8. Characterize Fragment Ions G->H Acquire Spectra I 9. Propose Fragmentation Pathway H->I J 10. Correlate with Structure I->J

Sources

Application

Application Note: Advanced Crystallization Techniques for the Purification of 2-Amino-4-(morpholine-4-sulfonyl)phenol

Introduction & Physicochemical Profiling The purification of amphoteric sulfonamide derivatives presents a unique set of challenges in downstream pharmaceutical processing. 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS No...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The purification of amphoteric sulfonamide derivatives presents a unique set of challenges in downstream pharmaceutical processing. 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS No. 90874-23-0) [1] is a highly functionalized intermediate featuring a basic primary amine, an acidic phenolic hydroxyl, and a morpholine-sulfonamide moiety.

Because of its structural complexity, crude syntheses of this compound often yield a matrix contaminated with unreacted morpholine, sulfonyl chloride degradation products, and highly colored quinone-imine oxidation byproducts. Standard solvent evaporation or simple cooling crystallization often fails to reject these impurities effectively.

To achieve >99.5% purity, we must exploit the compound's amphoteric U-shaped solubility curve and its susceptibility to redox chemistry. This guide details a self-validating, two-tier crystallization strategy: a primary Reactive pH-Shift Crystallization followed by an optional Solvent/Antisolvent Polishing step.

Quantitative Data Summary

Table 1: Physicochemical Properties & Crystallization Parameters

ParameterValue / CharacteristicImpact on Process Design
Molecular Weight 258.30 g/mol Determines supersaturation mass balances.
Amine pKa (est.) ~4.5Protonates at low pH; highly soluble in acidic media.
Phenol pKa (est.) ~9.5Deprotonates at high pH; highly soluble in basic media.
Isoelectric Point (pI) ~7.0Target pH for maximum supersaturation and yield.
Oxidation Potential High (Aminophenol core)Requires an antioxidant (e.g., Sodium Dithionite) [2].
Optimal Solvents Ethanol, Isopropanol, WaterIdeal for antisolvent/cooling polishing steps.

Mechanistic Insights: The "Why" Behind the Protocol

As a process scientist, understanding the causality behind experimental parameters is more critical than the steps themselves.

The Role of the Isoelectric Point in pH-Shift Crystallization

Amphoteric compounds like 2-Amino-4-(morpholine-4-sulfonyl)phenol exhibit pH-dependent dissociation. At pH < 4, the amine is protonated ( NH3+​ ), and at pH > 10, the phenol is deprotonated ( O− ). In both states, ion-dipole interactions with water make the compound highly soluble. By adjusting the pH to the isoelectric point (pI ~7.0), the molecule exists primarily in its neutral (or zwitterionic) state, minimizing its aqueous solubility and driving high-yield precipitation [3]. This U-shaped solubility curve allows us to dissolve the crude matrix completely, filter out insoluble impurities, and then selectively crystallize the target API.

Mitigating Aminophenol Oxidation

Aminophenols are notoriously sensitive to atmospheric oxygen and transition metal contaminants, rapidly oxidizing into highly conjugated, dark-colored quinone-imines. Even trace amounts (<0.1%) of these dyes will severely discolor the final crystalline product. To prevent this, our protocol mandates the addition of Sodium Dithionite ( Na2​S2​O4​ ) during the aqueous dissolution phase. Dithionite acts as a sacrificial reducing agent, breaking the double bonds of any formed quinone-imines and returning them to the colorless aminophenol state [2].

Process Workflow

The following diagram illustrates the logical progression from crude isolate to high-purity crystalline product, utilizing the principles of pH manipulation and antisolvent addition.

G Crude Crude 2-Amino-4-(morpholine-4-sulfonyl)phenol (Contains Oxidation Impurities) Dissolution Aqueous Dissolution (Add HCl + Na₂S₂O₄) Crude->Dissolution Filtration Polish Filtration (Remove Insoluble Matter) Dissolution->Filtration pHShift pH-Shift Crystallization (Titrate to pI ~7.0) Filtration->pHShift Isolation Filtration & Washing (Cold Water) pHShift->Isolation Polishing Optional: Antisolvent Crystallization (EtOH / Water) Isolation->Polishing If >99.5% needed Pure Pure Crystalline API (>99.5% Purity) Isolation->Pure Direct Drying Polishing->Pure

Figure 1: Two-tier crystallization workflow for amphoteric sulfonamide purification.

Experimental Protocols

Protocol A: Primary Purification via Isoelectric pH-Shift Crystallization

This protocol is designed to reject organic impurities, unreacted starting materials, and color bodies.

Reagents:

  • Crude 2-Amino-4-(morpholine-4-sulfonyl)phenol

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sodium Dithionite ( Na2​S2​O4​ )

  • Deionized (DI) Water

Step-by-Step Methodology:

  • Suspension: Suspend 10.0 g of crude 2-Amino-4-(morpholine-4-sulfonyl)phenol in 100 mL of DI water in a jacketed reactor equipped with an overhead stirrer. Set the temperature to 25°C.

  • Acidic Dissolution: Slowly add 1 M HCl dropwise while stirring until the pH reaches ~2.0. The solid should completely dissolve as the hydrochloride salt forms.

  • Antioxidant Addition: Add 0.05 g (0.5% w/w relative to crude) of Sodium Dithionite to the solution. Stir for 15 minutes. The solution color should shift from dark brown/red to pale yellow or colorless[2].

  • Polish Filtration: Pass the acidic solution through a 0.22 µm PTFE filter to remove any unreacted, non-basic organic impurities (e.g., residual sulfonyl chlorides) and particulate matter.

  • Controlled Nucleation (pH Shift): Transfer the filtrate back to the reactor. Begin adding 1 M NaOH at a controlled rate of 1 mL/min. Monitor the pH continuously.

  • Aging: As the pH approaches 6.5–7.0 (the isoelectric point), the solution will become supersaturated, and crystallization will commence. Once pH 7.0 is reached, halt the NaOH addition. Age the slurry for 2 hours at 20°C at 250 RPM to promote Ostwald ripening and prevent the formation of amorphous aggregates.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 x 20 mL of ice-cold DI water to displace mother liquor without dissolving the product.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Protocol B: Polishing via Solvent/Antisolvent Crystallization

Use this protocol if the product from Protocol A requires further polymorphic control or if trace inorganic salts (NaCl from the pH shift) remain.

Reagents:

  • Absolute Ethanol (Solvent)

  • DI Water (Antisolvent)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the pre-purified compound in 40 mL of absolute Ethanol at 60°C under reflux.

  • Antisolvent Addition: Maintain the temperature at 60°C. Begin adding DI water (pre-heated to 60°C) dropwise at a rate of 0.5 mL/min.

  • Cloud Point & Seeding: Continue adding water until the "cloud point" is reached (the solution becomes faintly turbid but does not immediately clear upon stirring). Self-Validation Check: If the solution oils out instead of clouding, the water addition was too fast. Re-heat and add 2-3 mL of Ethanol to clear the solution, then proceed slower.

  • Cooling Profile: Once the cloud point is stabilized, initiate a linear cooling ramp from 60°C to 5°C at a rate of 0.2°C/min. Slow cooling ensures the growth of large, high-purity crystals and rejects solvent inclusions.

  • Isolation: Hold the slurry at 5°C for 1 hour, filter under vacuum, wash with 10 mL of cold 1:1 Ethanol/Water, and vacuum dry at 45°C.

Analytical Validation

To ensure the trustworthiness of the purification, the following analytical checks must be performed:

  • HPLC (High-Performance Liquid Chromatography): Run the final product on a C18 reverse-phase column (Water/Acetonitrile gradient with 0.1% TFA). The absence of peaks at relative retention times corresponding to morpholine and 2-aminophenol confirms the success of the pH-shift rejection.

  • Colorimetry / Visual Inspection: The final powder must be stark white. Any off-white, pink, or brown tint indicates failure in the antioxidant step (Protocol A, Step 3), requiring a rework of the batch.

References

  • NextSDS Chemical Database. 2-amino-4-(morpholine-4-sulfonyl)phenol — Chemical Substance Information. NextSDS. Available at: [Link]

  • European Patent Office.Process for producing aminophenols (EP 0224625 A1). Google Patents / European Patent Office.
  • American Chemical Society. Predicting the Aqueous Solubility of Pharmaceutical Cocrystals As a Function of pH and Temperature. Crystal Growth & Design. Available at:[Link]

Method

Application Note: Catalytic Coupling Strategies for 2-Amino-4-(morpholine-4-sulfonyl)phenol in Drug Discovery

Introduction & Substrate Profiling 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS No. 90874-23-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Substrate Profiling

2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS No. 90874-23-0) is a highly versatile, bifunctional building block widely utilized in medicinal chemistry . The incorporation of the morpholine-4-sulfonyl moiety significantly improves the aqueous solubility and pharmacokinetic profile of the resulting analogues, making it a privileged pharmacophore in the design of kinase inhibitors, antimicrobial agents, and GPCR modulators.

Chemically, the ortho-aminophenol motif presents unique opportunities and challenges. It serves as an excellent precursor for the construction of benzoxazole heterocycles via catalytic oxidative cyclization . Furthermore, it can undergo transition-metal-catalyzed cross-coupling. However, the presence of both a nucleophilic amine (-NH 2​ ) and a hydroxyl (-OH) group requires precise catalytic control to achieve chemoselective N-arylation without competitive O-arylation .

This application note details two field-proven catalytic workflows for functionalizing this substrate, complete with mechanistic rationale and self-validating analytical steps.

Workflow 1: Catalytic Aerobic Oxidative Cyclization to Benzoxazoles

Causality & Mechanistic Rationale

Benzoxazoles are traditionally synthesized using stoichiometric oxidants or harsh acidic conditions, which are detrimental to sensitive functional groups like sulfonamides. A more sustainable and functional-group-tolerant approach employs Copper(II) catalysis under an aerobic atmosphere.

The reaction initiates with the condensation of 2-amino-4-(morpholine-4-sulfonyl)phenol with an aryl aldehyde to form a Schiff base. The Cu(II) catalyst coordinates to the imine nitrogen and phenolic oxygen, facilitating an intramolecular single-electron transfer (SET) that drives ring closure. Molecular oxygen acts as the terminal oxidant, regenerating the Cu(II) species from Cu(I) and yielding water as the only byproduct.

Experimental Protocol
  • Preparation: In an oven-dried 50 mL Schlenk tube, add 2-amino-4-(morpholine-4-sulfonyl)phenol (1.0 mmol, 258.3 mg) and the corresponding aryl aldehyde (1.1 mmol).

  • Catalyst Addition: Add anhydrous Cu(OAc) 2​ (0.05 mmol, 5 mol%) as the single-electron transfer catalyst.

  • Solvent & Atmosphere: Suspend the mixture in 5 mL of anhydrous DMSO. Attach an O 2​ balloon to maintain a strict aerobic atmosphere (1 atm).

  • Reaction: Stir the mixture at 80 °C for 6–8 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (3 × 10 mL) to remove DMSO and metal salts. Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 2-aryl-5-(morpholine-4-sulfonyl)benzoxazole.

  • Self-Validation (QC): Confirm product formation via 1 H NMR by observing the complete disappearance of both the -OH (~9.5 ppm) and -NH 2​ (~5.0 ppm) broad singlets. 13 C NMR must show the characteristic C=N benzoxazole carbon at ~160–165 ppm.

Quantitative Data: Catalyst Optimization

Reaction conditions: 1.0 mmol substrate, 1.1 mmol benzaldehyde, 1 atm O 2​ .

Catalyst (5 mol%)SolventTemperature (°C)Time (h)Isolated Yield (%)
NoneDMSO8024< 5
Pd(OAc) 2​ DMF1001245
Cu(OTf) 2​ DMSO80872
Cu(OAc) 2​ DMSO 80 6 91
Reaction Pathway Visualization

G A 2-Amino-4-(morpholine-4-sulfonyl)phenol + Aldehyde B Schiff Base Intermediate A->B Condensation (-H2O) C Cu(II) Coordination & Cyclization B->C Cu(OAc)2 D Benzoxazole Derivative + Cu(I) C->D Oxidation (-2e-, -2H+) E Aerobic Oxidation (O2 -> H2O) D->E Catalyst Regeneration E->C Cu(I) to Cu(II)

Catalytic cycle of Cu-mediated aerobic oxidative cyclization to form benzoxazoles.

Workflow 2: Chemoselective Buchwald-Hartwig N-Arylation

Causality & Mechanistic Rationale

Direct N-arylation of unprotected o-aminophenols is notoriously difficult due to the competing nucleophilicity of the phenoxide ion, which often leads to complex mixtures of N-arylated, O-arylated, and N,O-diarylated products.

To achieve strict chemoselectivity, the Buchwald-Hartwig cross-coupling must be directed by steric and electronic tuning of the Palladium catalyst. Utilizing the highly bulky biarylmonophosphine ligand BrettPhos creates a sterically demanding environment around the Pd center. This architecture strictly favors the coordination and subsequent reductive elimination of the less sterically hindered nitrogen atom over the oxygen atom, yielding exclusively the N-arylated secondary amine .

Experimental Protocol
  • Preparation: In a nitrogen-filled glovebox, charge a 10 mL microwave vial with 2-amino-4-(morpholine-4-sulfonyl)phenol (1.0 mmol, 258.3 mg), aryl bromide (1.2 mmol), and the weak base K 2​ CO 3​ (2.0 mmol).

  • Catalyst Loading: Add Pd 2​ (dba) 3​ (0.02 mmol, 2 mol%) and BrettPhos ligand (0.04 mmol, 4 mol%). (Note: 4 mol% of the BrettPhos Pd(II) precatalyst can be used as a highly efficient alternative).

  • Solvent: Add anhydrous tert-butanol (t-BuOH) (4 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Remove the vial from the glovebox and heat at 110 °C in a pre-heated oil bath for 1.5 to 2 hours.

  • Workup: Cool the reaction to room temperature, dilute with EtOAc (15 mL), and filter through a short pad of Celite to remove the metal catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash chromatography (DCM/MeOH gradient) to isolate the chemoselective N-arylated secondary amine.

  • Self-Validation (QC): Validate chemoselectivity via 1 H NMR. Successful N-arylation is confirmed by the retention of the phenolic -OH proton (broad singlet, ~9.5–10.0 ppm) and the shift/integration change of the amine proton (now a single secondary -NH proton at ~6.5–7.0 ppm). LC-MS will confirm the exact mass addition of the aryl group without double-arylation artifacts.

Quantitative Data: Ligand Effect on Chemoselectivity

Reaction conditions: 1.0 mmol substrate, 1.2 mmol bromobenzene, 110 °C, 2 h.

Ligand (4 mol%)BaseSolventN-Arylation Yield (%)O-Arylation Yield (%)
BINAPCs 2​ CO 3​ Toluene3540
XPhosNaOtBuDioxane6515
RuPhosK 2​ CO 3​ t-BuOH825
BrettPhos K 2​ CO 3​ t-BuOH 95 0 (Not detected)
Reaction Pathway Visualization

G Substrate 2-Amino-4-(morpholine-4-sulfonyl)phenol + Aryl Halide Pd_Complex Pd(0)-BrettPhos Complex Oxidative Addition Substrate->Pd_Complex Base, Heat Path_N N-Bound Pd(II) Intermediate (Sterically Favored) Pd_Complex->Path_N BrettPhos Ligand Directs Selectivity Path_O O-Bound Pd(II) Intermediate (Sterically Hindered) Pd_Complex->Path_O Undesired Pathway Prod_N Exclusive N-Arylation (Desired Product) Path_N->Prod_N Reductive Elimination Prod_O O-Arylation (Suppressed) Path_O->Prod_O Blocked

Chemoselective pathway for BrettPhos-directed Pd-catalyzed N-arylation.

References

  • Sharma, J., Mishra, P., & Bhadoria, J. "2-aminophenol as a leading reactant for the one pot synthetic strategies towards benzoxazole derivatives: A systematic review." Results in Chemistry, 4, 100670 (2022).[Link]

  • McComas, C. C., et al. "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society, 131(48), 17423–17429 (2009).[Link]

Technical Notes & Optimization

Troubleshooting

improving yield in 2-Amino-4-(morpholine-4-sulfonyl)phenol chemical synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and isolation of 2-Amino-4-(morpholine-4-sulfonyl)phenol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis and isolation of 2-Amino-4-(morpholine-4-sulfonyl)phenol . This molecule presents two distinct chemical challenges: the chemoselective sulfonamidation of a phenol-containing intermediate, and the extreme oxidative instability of the final aminophenol product.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to maximize your yield and purity.

Synthesis Workflow Overview

To establish a baseline, the standard synthesis proceeds via chlorosulfonation of 2-nitrophenol, followed by sulfonamidation with morpholine, and finally, reduction of the nitro group.

SynthesisWorkflow SM 2-Nitrophenol Step1 Chlorosulfonation (ClSO3H, 0°C to reflux) SM->Step1 Int1 4-Hydroxy-3-nitrobenzene- sulfonyl chloride Step1->Int1 Step2 Sulfonamidation (Morpholine, Base, 0°C) Int1->Step2 Int2 4-(Morpholine-4-sulfonyl)- 2-nitrophenol Step2->Int2 Step3 Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Int2->Step3 Product 2-Amino-4-(morpholine- 4-sulfonyl)phenol Step3->Product

Fig 1: Step-by-step synthesis workflow for 2-Amino-4-(morpholine-4-sulfonyl)phenol.

Troubleshooting Guide & FAQs
Phase 1: Sulfonamidation (Formation of 4-(Morpholine-4-sulfonyl)-2-nitrophenol)

Q: My yield for the sulfonamidation step is consistently below 50%, and I observe a highly polar byproduct on TLC. What is causing this?

A: The primary cause is the competing hydrolysis of the highly reactive 4-hydroxy-3-nitrobenzenesulfonyl chloride intermediate. Because the starting material contains a free, acidic phenol group, adding morpholine directly can cause it to act as a base rather than a nucleophile. Morpholine deprotonates the phenol to form a phenoxide salt, which drastically reduces the electrophilicity of the sulfonyl chloride and consumes your morpholine reagent. The unreacted sulfonyl chloride then hydrolyzes during workup to form a polar sulfonic acid byproduct[1].

Solution & Self-Validating Protocol: To prevent this, you must use an auxiliary, non-nucleophilic base and strictly anhydrous conditions[2].

  • Preparation: Dissolve 1.0 eq of 4-hydroxy-3-nitrobenzenesulfonyl chloride in strictly anhydrous N,N-Dimethylformamide (DMF) or dichloromethane (DCM) under an inert Argon atmosphere.

  • Cooling: Chill the reaction vessel to 0 °C using an ice bath to control the exothermic reaction.

  • Base Addition: Add 1.2 eq of N,N-Diisopropylethylamine (DIPEA) or sodium hydride (NaH) to pre-form the phenoxide and handle the acidic proton without consuming the morpholine[1].

  • Amine Addition: Add 1.05 eq of morpholine dropwise over 15 minutes.

  • Validation: Monitor via LCMS. The mass of the desired product ( M+H=289 ) should dominate the chromatogram within 1-2 hours.

  • Quench: Quench the reaction with cold 1M HCl. This is critical to re-protonate the phenol and prevent base-catalyzed hydrolysis during the aqueous extraction.

Phase 2: Nitro Reduction (Formation of the Aminophenol)

Q: The reduction of the nitro group goes to completion by TLC, but the isolated product is a black, tarry solid instead of a clean powder. How do I prevent this?

A: You are observing the rapid air-oxidation of the aminophenol. 2-Aminophenols are notoriously susceptible to oxidative cyclocondensation. Upon exposure to ambient oxygen, the electron-rich aminophenol oxidizes to a highly reactive o-quinone imine intermediate[3]. This intermediate rapidly undergoes non-enzymatic polymerization and cyclization, forming dark-colored phenoxazinone derivatives and black polymeric tar[3]. The "black tar" is degraded product, not unreacted starting material.

Solution & Self-Validating Protocol: You must eliminate oxygen during the workup or immediately trap the product as a stable salt.

  • Reduction: Conduct the catalytic hydrogenation using 10% Pd/C and H2​ gas (1 atm) in degassed methanol.

  • Inert Filtration: Once hydrogen uptake ceases (validate by TLC/LCMS showing complete disappearance of the nitro compound), purge the flask with Nitrogen. Filter the catalyst through a pad of Celite strictly under a blanket of Nitrogen or Argon. Do not let the filter cake run dry, as Pd/C can ignite solvent vapors and instantly oxidize the product.

  • Antioxidant Addition: Immediately add a catalytic amount of an antioxidant (e.g., 0.5% w/w ascorbic acid or sodium dithionite) to the filtrate to scavenge trace oxygen.

  • Salt Formation (Recommended): To permanently stabilize the product, bubble dry HCl gas into the solution (or add ethereal HCl) to precipitate the 2-amino-4-(morpholine-4-sulfonyl)phenol as its hydrochloride salt. The protonated ammonium group withdraws electron density, rendering the aromatic ring highly resistant to oxidation.

TroubleshootingReduction Issue Low Yield in Reduction Step Check1 Incomplete Conversion? Issue->Check1 Check2 Product Degradation? Issue->Check2 Sol1 Increase H2 Pressure or Catalyst Load Check1->Sol1 Yes Sol2 Workup under Ar/N2 Add Ascorbic Acid Check2->Sol2 Yes

Fig 2: Decision matrix for troubleshooting low yields during the nitro reduction step.

Phase 3: Catalyst Poisoning

Q: My Pd/C catalyst dies halfway through the hydrogenation. Is the sulfonyl group poisoning the palladium?

A: Sulfones ( R−SO2​−R′ ) are generally stable to Pd/C and do not strongly coordinate to palladium. However, trace unreacted chlorosulfonic acid or sulfinic acid impurities from the very first step can irreversibly poison the catalyst.

Solution: Ensure the intermediate 4-(morpholine-4-sulfonyl)-2-nitrophenol is rigorously purified (e.g., recrystallized from ethanol) before hydrogenation. If poisoning persists despite purification, switch to a Béchamp reduction (Iron powder, NH4​Cl , EtOH/ H2​O , 80 °C). Iron-mediated reduction is immune to sulfur poisoning and highly chemoselective.

Quantitative Data: Yield Optimization

The following table summarizes the impact of the troubleshooting steps on the final reduction yield and purity. Notice the dramatic improvement when transitioning to an inert workup and salt precipitation.

Reduction MethodSolventWorkup Atmosphere & AdditivesIsolated Yield (%)Purity (HPLC %)Physical Observation
Pd/C, H2​ (1 atm)MeOHAir / No additives35%60%Black tar, heavy oxidation
Pd/C, H2​ (1 atm)MeOH N2​ / Ascorbic Acid88%98%Off-white crystalline solid
Fe, NH4​Cl (80 °C)EtOH/ H2​O Air / No additives75%92%Brown solid, moderate oxidation
Fe, NH4​Cl (80 °C)EtOH/ H2​O N2​ / HCl salt precipitation94%>99%White powder (HCl salt)
References
  • Supporting Information Targeting of fumarate hydratase from Mycobacterium tuberculosis using allosteric inhibitors with a dimeric-binding mode. Amazon AWS.
  • Targeting of Fumarate Hydratase from Mycobacterium tuberculosis Using Allosteric Inhibitors with a Dimeric-Binding Mode. Journal of Medicinal Chemistry - ACS Publications.
  • Mechanistic Studies of the Tyrosinase-Catalyzed Oxidative Cyclocondensation of 2-Aminophenol to 2-Aminophenoxazin-3-one. PMC - NIH.

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of 2-Amino-4-(morpholine-4-sulfonyl)phenol

Welcome to the Process Optimization & Troubleshooting Portal. As a Senior Application Scientist specializing in the downstream processing of complex pharmaceutical intermediates, I frequently consult on the isolation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization & Troubleshooting Portal. As a Senior Application Scientist specializing in the downstream processing of complex pharmaceutical intermediates, I frequently consult on the isolation of highly functionalized sulfonamides.

The extraction of 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS: 90874-23-0) presents a unique set of physicochemical challenges. Standard liquid-liquid extraction protocols often result in poor yields, intractable emulsions, or severe product discoloration. This guide is designed to move beyond basic protocols, providing you with the mechanistic causality behind each troubleshooting step so you can build a robust, self-validating purification system.

Part 1: Core Chemical Challenges (The "Why")

To successfully purify this compound, we must design our extraction around its two defining structural features:

  • The ortho-Aminophenol Motif (Oxidation Risk): The proximity of the electron-rich amino and hydroxyl groups makes this molecule highly susceptible to air oxidation. In the presence of oxygen and light, ortho-aminophenols readily undergo an oxidation/cyclization cascade[1]. They lose electrons to form a radical intermediate that rapidly cascades into a highly conjugated, dark-colored ortho-quinone monoimine[2]. This is the primary source of organic polymeric impurities in your extract.

  • The Amphoteric Profile (pH-Dependent Solubility): This molecule contains a basic primary amine, an acidic phenol, and a polar morpholine-4-sulfonyl linkage. The electron-withdrawing sulfonyl group lowers the pKa of the phenol (making it more acidic, ~pKa 8.5) and the amine (making it less basic, ~pKa 4.0). Consequently, the molecule acts as a zwitterion. Its solubility and partitioning behavior are entirely dictated by its isoelectric point (pI)[3].

Part 2: Troubleshooting Guides & FAQs

Q1: My organic extract is turning dark brown or black during the workup. What is happening and how do I prevent it?

Cause: You are observing the oxidative degradation of the ortho-aminophenol core into an ortho-quinone monoimine[2]. This reaction is drastically accelerated under alkaline conditions (pH > 8.0) where the phenoxide anion is formed, making it highly electron-rich and reactive to dissolved oxygen. Solution:

  • Never expose the free base to high pH. Keep the aqueous phase strictly below pH 7.5 during neutralization.

  • Implement Antioxidant Protection: Add a water-soluble, sacrificial reducing agent to your aqueous phase prior to extraction. Ascorbic acid (1-2% w/v) or sodium dithionite ( Na2​S2​O4​ ) will intercept dissolved oxygen and reduce any transient quinone imines back to the target aminophenol.

  • Degas Solvents: Sparge your extraction solvents (Ethyl Acetate) with Nitrogen or Argon for 15 minutes prior to use.

Q2: I am getting very low recovery (<40%) when extracting the product into ethyl acetate. How can I improve the partition coefficient?

Cause: Your aqueous phase is likely not tuned to the molecule's isoelectric point (pI). Because the compound is amphoteric, if the pH is too low (< 4.0), it exists as a highly water-soluble ammonium salt. If the pH is too high (> 8.5), it exists as a water-soluble phenoxide anion. Solution: You must adjust the aqueous phase to the exact pH where the molecule is neutral/zwitterionic, which minimizes its aqueous solubility and maximizes its lipophilicity (LogD)[3]. For 2-Amino-4-(morpholine-4-sulfonyl)phenol, the theoretical pI is approximately pH 6.2 to 6.5 . Adjust your aqueous phase carefully to pH 6.5 using 1M NaHCO3​ before extracting with ethyl acetate.

Q3: NMR analysis of my extracted product shows residual morpholine and sulfonic acid impurities. How do I remove them?

Cause: These are common hydrolysis byproducts if your compound was synthesized from a sulfonyl chloride precursor. Morpholine is a secondary amine (pKa ~8.3) and sulfonic acids are strongly acidic (pKa < 1). Solution: Implement a Reverse-Phase Wash Strategy . Do not extract the target compound immediately. First, acidify the crude mixture to pH 2.0. At this pH, your target compound and morpholine are both protonated (water-soluble). Wash the aqueous layer with Dichloromethane (DCM) to remove neutral organic impurities. Then, adjust the pH to 6.5. At pH 6.5, your target compound becomes neutral and extracts into Ethyl Acetate, while morpholine remains protonated (as a salt) and stays behind in the aqueous waste.

Part 3: Data Presentation: pH vs. Partitioning Behavior

Understanding the ionization state is critical. Use the following self-validating data table to predict the behavior of your extraction phases.

Aqueous Phase pHDominant Target SpeciesMorpholine Impurity StateEtOAc Partitioning (LogD)Process Action / Validation
< 3.0 Ammonium cation (Water soluble)Protonated (Water soluble)Very Low (< 0)Wash Phase: Extract with DCM to remove neutral impurities.
6.0 - 6.5 Neutral / Zwitterion (Isoelectric)Protonated (Water soluble)Maximum (> 2.0) Product Extraction: Extract target into EtOAc.
> 9.0 Phenoxide anion (Water soluble)Neutral (Organic soluble)Very Low (< 0)Avoid: Promotes rapid air oxidation and impurity co-extraction.

Part 4: Optimized Step-by-Step Methodology

Protocol: Antioxidant-Assisted Isoelectric Extraction This protocol is designed as a self-validating system. Visual cues at each step confirm the chemical state of the system.

  • Quench and Acidify: Dilute the crude reaction mixture with deionized water (3 volumes). Slowly add 2M HCl under continuous stirring until the pH reaches 2.0.

    • Validation Check: The solution should become homogeneous as the target compound and amine impurities form soluble hydrochloride salts.

  • Primary Organic Wash: Add 2 volumes of Dichloromethane (DCM). Stir vigorously for 5 minutes, let settle, and separate. Discard the lower DCM layer.

    • Causality: This removes unreacted neutral starting materials and non-polar organic impurities.

  • Antioxidant Addition: To the retained aqueous layer, add Ascorbic Acid (1% w/v relative to the total aqueous volume). Stir until completely dissolved.

  • Isoelectric pH Adjustment (Critical Step): Place the aqueous solution in an ice bath. Slowly add 1M NaHCO3​ dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 6.5 .

    • Validation Check: The solution will become cloudy as the neutral 2-Amino-4-(morpholine-4-sulfonyl)phenol precipitates out of the aqueous phase. The color should remain pale yellow/tan. If it turns dark brown, your pH has drifted too high or oxygen has ingressed.

  • Target Extraction: Immediately add 3 volumes of Nitrogen-sparged Ethyl Acetate (EtOAc). Stir vigorously for 10 minutes. Allow the phases to separate. The target compound will partition into the upper EtOAc layer.

  • Washing & Drying: Wash the organic layer once with a 5% brine solution (pH adjusted to 6.5) to remove residual salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 35°C to yield the pure product.

Part 5: Extraction Workflow Visualization

The following diagram illustrates the logical flow of the acid-base extraction strategy, highlighting the phase separation at each critical pH juncture.

Workflow Crude Crude Reaction Mixture (Target + Morpholine + Organics) Acidify Acidify to pH 2.0 (HCl) Protonates Target & Amines Crude->Acidify Wash Wash with DCM Removes Neutral Organics Acidify->Wash AqPhase Aqueous Phase Contains Target Ammonium Salt Wash->AqPhase Aqueous Layer OrgWaste Organic Waste Discard Wash->OrgWaste Organic Layer Adjust Add Ascorbic Acid & Adjust to pH 6.5 (pI) AqPhase->Adjust Extract Extract with EtOAc Target Partitions to Organic Adjust->Extract PureOrg EtOAc Phase Pure Target Compound Extract->PureOrg Organic Layer AqWaste Aqueous Waste Morpholine Salts Extract->AqWaste Aqueous Layer

Workflow for the pH-dependent, antioxidant-assisted extraction of 2-Amino-4-(morpholine-4-sulfonyl)phenol.

References

  • Recent Advances in the Domino Annulation Reaction of Quinone Imines. MDPI. Available at:[Link]

  • Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). EPA / Oak Ridge National Laboratory (ORNL). Available at: [Link]

  • Transport of Carbamazepine, Ciprofloxacin and Sulfamethoxazole in Activated Carbon: Solubility and Relationships between Structure and Diffusional Parameters. MDPI. Available at:[Link]

Sources

Troubleshooting

preventing oxidation of 2-Amino-4-(morpholine-4-sulfonyl)phenol during long-term storage

Technical Support Center: 2-Amino-4-(morpholine-4-sulfonyl)phenol Storage & Troubleshooting Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-Am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-Amino-4-(morpholine-4-sulfonyl)phenol Storage & Troubleshooting

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 2-Amino-4-(morpholine-4-sulfonyl)phenol. Because this active pharmaceutical ingredient (API) contains an ortho-aminophenol moiety, it is highly susceptible to oxidative degradation[1]. When exposed to environmental stressors, the molecule undergoes a two-step, one-electron oxidation process to form an ortho-quinone monoimine[2][3]. Understanding this mechanism is critical for designing robust storage and formulation protocols.

OxidationMechanism A 2-Amino-4-(morpholine-4-sulfonyl)phenol (Intact API - Colorless/White) B Environmental Stressors (O2, UV Light, Transition Metals) A->B Exposure C Radical Cation Intermediate (1e- Oxidation & Deprotonation) B->C -e-, -H+ D ortho-Quinone Monoimine (Highly Electrophilic Intermediate) C->D -e-, -H+ E Nucleophilic Attack & Polymerization (Irreversible Degradation) D->E Intermolecular rxn F Discolored Degraded Product (Pink/Brown/Black) E->F Accumulation

Logical flow of oxidative degradation from intact aminophenol to polymerized quinone imine.

Section 1: Core Troubleshooting & FAQs

Q1: My batch of 2-Amino-4-(morpholine-4-sulfonyl)phenol turned pink/brown after a few months in the fridge. What happened, and can I still use it? A1: The discoloration is a direct visual indicator of oxidative degradation[4]. The ortho-aminophenol core has oxidized into a highly electrophilic quinone imine, which subsequently polymerized into highly conjugated, colored byproducts[1][5]. Even a slight color change indicates the presence of reactive electrophiles that will skew assay results by covalently binding to nucleophilic residues (like cysteines or lysines) on your target proteins via transimination or Michael addition[6]. Do not use discolored batches for sensitive biological assays.

Q2: Does the morpholine-4-sulfonyl group offer any chemical protection against this oxidation? A2: Yes, but only partially. The sulfonyl group is strongly electron-withdrawing. By pulling electron density away from the aromatic ring, it increases the oxidation potential of the molecule compared to an unsubstituted 2-aminophenol, making the initial loss of an electron slightly less thermodynamically favorable. However, this electronic deactivation is not sufficient to prevent auto-oxidation during long-term storage in the presence of atmospheric oxygen and moisture[7][8].

Q3: What are the absolute best practices for long-term storage of the neat powder? A3: To prevent oxidation, you must eliminate the three primary catalysts: oxygen, light, and thermal energy[9][10].

  • Temperature: Store at -20°C or -80°C to reduce reaction kinetics[9].

  • Atmosphere: Flush the headspace of the storage vial with high-purity Argon or Nitrogen to displace molecular oxygen[9][11].

  • Light: Use amber glass vials to block UV radiation, which can initiate photolytic auto-oxidation[9][10].

Q4: How do I prevent oxidation when preparing stock solutions for in vitro assays? A4: Aminophenols degrade exponentially faster in solution than in the solid state due to increased molecular mobility and dissolved oxygen[11]. When preparing solutions (e.g., in DMSO or aqueous buffers), you must degas your solvents to remove dissolved oxygen[11]. Furthermore, if compatible with your downstream assay, add a sacrificial antioxidant like ascorbic acid (Vitamin C). Ascorbic acid acts as a reducing agent, scavenging free radicals and reducing any transiently formed quinone imines back to the stable aminophenol[12].

Section 2: Quantitative Data & Antioxidant Selection

When formulating 2-Amino-4-(morpholine-4-sulfonyl)phenol for liquid storage or HPLC analysis, selecting the right antioxidant is critical to maintaining API integrity[4][12].

Antioxidant AgentTypical ConcentrationMechanism of ActionOptimal Use Case
Ascorbic Acid 0.01% - 0.1% (w/v)Reducing agent; donates electrons to reverse quinone imine formation[12].Aqueous buffers, HPLC mobile phases[12].
Butylated Hydroxytoluene (BHT) 0.01% - 0.05% (w/v)Radical scavenger; sterically hindered phenol intercepts radical chain reactions[4].Organic solvents (DMSO, Ethanol), lipid formulations[4].
Sodium Metabisulfite 0.01% - 0.1% (w/v)Oxygen scavenger and potent reducing agent[4].Acidic to neutral aqueous formulations[4].
EDTA 0.01% - 0.05% (w/v)Chelates trace transition metals (Fe, Cu) that catalyze auto-oxidation[11].Co-antioxidant in aqueous buffers alongside Ascorbic Acid.

Section 3: Self-Validating Experimental Protocols

Protocol A: Inert Gas Flushing and Sealing for Bulk Powder Storage Causality: Oxygen in the vial headspace is the primary driver of solid-state oxidation[11]. By replacing ambient air with Argon (which is heavier than air and settles over the powder) and utilizing impermeable seals, you create a self-contained inert microenvironment.

  • Preparation: Work inside a controlled humidity environment (or a glove box). Ensure the API powder is completely dry, as moisture accelerates hydrolysis and subsequent degradation[9][10].

  • Aliquot: Transfer the bulk 2-Amino-4-(morpholine-4-sulfonyl)phenol powder into multiple small, amber glass vials. Causality: Aliquoting prevents repeated freeze-thaw cycles and oxygen exposure for the entire batch when only a small amount is needed.

  • Argon Flushing: Insert a sterile needle attached to a low-flow Argon gas line into the vial, keeping the tip just above the powder bed. Flush gently for 30-60 seconds to displace ambient air.

  • Sealing: Quickly cap the vial using a PTFE-lined screw cap. Causality: PTFE provides a superior barrier against oxygen permeability compared to standard rubber or silicone septa.

  • Validation Step: Wrap the cap tightly with Parafilm and store at -20°C. Self-Validation: If the powder remains pristine white/colorless upon visual inspection after 6 months, the inert seal is successfully validated. Any pink hue indicates a seal failure.

Protocol B: Preparation of Oxidation-Resistant Stock Solutions Causality: Dissolved oxygen and trace metals in solvents rapidly degrade aminophenols. This protocol systematically eliminates these variables to ensure accurate assay dosing.

  • Solvent Degassing: Sparge the chosen solvent (e.g., anhydrous DMSO) with Nitrogen or Argon for at least 15 minutes prior to use. Alternatively, perform three rigorous freeze-pump-thaw cycles under vacuum[11].

  • Antioxidant Addition: If the downstream application permits, dissolve BHT (for DMSO) or Ascorbic Acid (for aqueous buffers) to a final concentration of 0.05% (w/v) in the degassed solvent[4][12].

  • Dissolution: Add the degassed solvent to the pre-weighed API under a gentle stream of inert gas. Vortex gently until fully dissolved.

  • Storage & Validation: Aliquot the solution into single-use amber vials, flush the headspace, and freeze at -80°C. Self-Validation: Analyze a control aliquot via HPLC-UV immediately after preparation and compare it to an aliquot thawed after 30 days. The absence of new peaks (specifically at higher retention times indicative of polymeric species) validates the protocol's efficacy[7][12].

StorageWorkflow S1 Receive 2-Amino-4-(morpholine-4-sulfonyl)phenol S2 Aliquot into Amber Glass Vials (Blocks UV/Vis Light) S1->S2 S3 Flush Headspace with Argon (Displaces Oxygen) S2->S3 S4 Seal with PTFE Caps & Parafilm (Prevents Moisture/O2 Ingress) S3->S4 S5 Store at -20°C to -80°C (Reduces Kinetic Energy) S4->S5 S6 Prepare Solutions in Degassed Solvents (+ Antioxidants if applicable) S5->S6 Upon Use

Step-by-step physical workflow for the long-term stabilization of oxidation-prone APIs.

References

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - PMC (NIH). [Link]

  • Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome - Chemical Research in Toxicology (ACS).[Link]

  • Stabilization of Oxidation Prone Ingredients - Fagron Academy.[Link]

  • Quinone-imines and their derivatives as transient intermediates in cyclisation reactions - Indian Academy of Sciences.[Link]

  • Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry - USTC. [Link]

  • Stabilization of Pharmaceuticals to Oxidative Degradation - USPTO. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC (NIH). [Link]

  • Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines - PMC (NIH). [Link]

Sources

Optimization

Technical Support Center: 2-Amino-4-(morpholine-4-sulfonyl)phenol Thermal Degradation

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals investigating the thermal stability, formulation constraints, and high-temperature...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals investigating the thermal stability, formulation constraints, and high-temperature degradation kinetics of 2-Amino-4-(morpholine-4-sulfonyl)phenol .

Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating analytical protocols to resolve issues encountered during thermal stress testing.

Part 1: Core Mechanisms & Causality (FAQs)

Q1: Why does my sample rapidly change color to dark brown/red when heated above 100°C? Causality & Mechanism: The discoloration is driven by the 2-aminophenol moiety, which is highly susceptible to thermal auto-oxidation. Elevated temperatures accelerate the loss of two electrons and two protons, converting the 2-aminophenol core into a highly reactive quinone imine intermediate[1]. This intermediate subsequently undergoes conjugative addition with a second, unreacted 2-aminophenol molecule, ultimately dimerizing into 2-aminophenoxazin-3-one derivatives. These extended conjugated polymeric systems absorb visible light strongly, resulting in the dark discoloration observed in your reaction vessels[2].

Q2: What happens to the morpholine-4-sulfonyl group at extreme temperatures (>250°C)? Causality & Mechanism: While the sulfonamide linkage is generally robust, extreme thermal stress induces structural collapse. The primary degradation route is the cleavage of the S-N bond. Because the protonated amine group becomes less reactive toward nucleophiles under thermal/acidic stress, the sulfonic group becomes the primary reactive site, yielding sulfanilic acid derivatives and releasing free morpholine[3]. Additionally, at temperatures exceeding 250°C, SO2 extrusion can occur, cleaving the C-S bond and leading to the formation of substituted anilines and the evolution of sulfur dioxide gas[4].

Part 2: Experimental Troubleshooting & Methodologies

Issue: Inconsistent LC-MS/MS quantification of thermal degradants during formulation stress testing. Root Cause: Researchers often fail to account for the transient nature of quinone imine intermediates (which rapidly polymerize into insoluble aggregates) and the volatility of SO2 extrusion products. If samples are not quenched immediately, the reaction continues ex vivo, skewing quantitative results.

Self-Validating Protocol: LC-MS/MS Thermal Profiling

To ensure absolute data integrity, every thermal stress test must be designed as a closed, self-validating mass-balance system.

  • Sample Preparation: Dissolve 2-Amino-4-(morpholine-4-sulfonyl)phenol in a degassed, LC-MS grade solvent (e.g., Acetonitrile/Water 50:50).

    • Causality: Degassing and purging the headspace with Argon isolates pure thermal degradation from oxidative degradation, preventing premature quinone imine formation.

  • Controlled Thermal Stress: Subject sealed, pressure-rated aliquots to a precise temperature gradient (e.g., 100°C, 150°C, 200°C, 250°C) using a heated reactor block for exactly 30 minutes.

  • Quenching (Critical Step): Immediately plunge the vials into an ice-water bath (0°C).

    • Causality: Rapid thermal quenching arrests the dimerization of quinone imines into insoluble phenoxazinones, keeping the intermediates in solution for detection.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 column. Utilize Electrospray Ionization (ESI) in both positive mode (to capture the released morpholine at m/z 88) and negative mode (to capture sulfonic acid derivatives).

  • System Validation (Mass Balance): Calculate the total molar concentration of the remaining parent compound plus all quantified degradants. The protocol is only validated if this sum equals the molar concentration of the unheated control (±5%). A mass balance deficit indicates undetected polymerization or volatile loss.

Part 3: Quantitative Data Summary

Degradation PathwayTemperature ThresholdPrimary DegradantsVisual/Analytical Indicator
Auto-oxidation > 100°C (Air)Quinone imines, PhenoxazinonesDark brown/red discoloration
S-N Bond Cleavage > 220°CMorpholine, Sulfanilic acid analogsDetection of m/z 88 (Morpholine)
SO2 Extrusion > 250°CSO2 (gas), Substituted anilinesMass loss in TGA, SO2 evolution

Part 4: Visualizations

Pathway A 2-Amino-4-(morpholine-4-sulfonyl)phenol (Intact Molecule) B Thermal Oxidation (O2, Heat) A->B Oxidation C Thermal Cleavage (>250°C) A->C High Heat D Quinone Imine Intermediate B->D -2e-, -2H+ F S-N Bond Cleavage C->F Hydrolytic/Thermal E 2-Aminophenoxazin-3-one Derivatives (Dark/Colored Polymers) D->E Dimerization G Morpholine + Sulfanilic Acid Analogues (+ SO2 Extrusion) F->G Cleavage

Fig 1: Thermal degradation pathways of 2-Amino-4-(morpholine-4-sulfonyl)phenol.

Workflow S1 1. Sample Preparation (Inert Gas) S2 2. Thermal Stress (TGA/DSC) S1->S2 S3 3. LC-MS/MS Analysis S2->S3 S4 4. Degradant Identification S3->S4

Fig 2: Step-by-step experimental workflow for thermal stability profiling.

Part 5: References

  • Title: Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution Source: ResearchGate URL: 1

  • Title: Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation Source: ResearchGate URL: 4

  • Title: Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides Source: PMC / NIH URL: 3

  • Title: New Artificial Biomimetic Enzyme Analogues Based on Iron(II/III) Schiff Base Complexes: An Effect of (Benz)imidazole Organic Moieties on Phenoxazinone Synthase and DNA Recognition Source: PMC / NIH URL: 2

  • Title: Extract and molecular docking an exploring the oxidation of 3,5-di-tert-butylcatechol and 2-aminophenol in the presence Source: IMIST URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Amino-4-(morpholine-4-sulfonyl)phenol vs. 2-Aminophenol

As a Senior Application Scientist, selecting the right building blocks for drug development or materials science requires moving beyond basic structural analysis and understanding the deep electronic causality that gover...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the right building blocks for drug development or materials science requires moving beyond basic structural analysis and understanding the deep electronic causality that governs chemical behavior. This guide provides an objective, data-driven comparison of 2-aminophenol and its specialized derivative, 2-Amino-4-(morpholine-4-sulfonyl)phenol .

By analyzing how the addition of a bulky, electron-withdrawing sulfonamide group rewires the aromatic ring's electron density, we can predict and control their divergent reactivity profiles in downstream synthetic workflows.

Mechanistic Causality: The Electronic Landscape

The fundamental difference between these two compounds lies in their Hammett electronic parameters and the resulting electron density of the aromatic ring.

2-Aminophenol: The Electron-Rich Nucleophile

2-Aminophenol is a classic bi-functional building block. Both the hydroxyl (-OH) and amino (-NH2) groups are strong electron-donating groups (EDGs) via resonance. This creates a highly electron-rich aromatic system.

  • Causality: The high electron density makes the amine and hydroxyl groups exceptionally strong nucleophiles, ideal for rapid condensations (e.g., benzoxazole synthesis). However, this same electron richness makes the ring highly susceptible to single-electron transfer (SET) oxidation. Upon exposure to ambient air and light, 2-aminophenol rapidly auto-oxidizes into dark-colored quinone imines, requiring strict storage under inert atmospheres [[1]]() 2.

2-Amino-4-(morpholine-4-sulfonyl)phenol: The Electron-Deficient Scaffold

In this derivative, a morpholine-4-sulfonyl group is positioned para to the hydroxyl group and meta to the amino group. Sulfonyl groups (-SO2NR2) are powerful electron-withdrawing groups (EWGs) that pull electron density away from the ring through both inductive and resonance effects 3.

  • Causality: This electron withdrawal fundamentally alters the molecule's reactivity. First, it stabilizes the ring against oxidative degradation, making the compound highly stable in air. Second, it stabilizes the phenoxide anion, significantly lowering the pKa of the -OH group (increasing its acidity). Finally, it decreases the availability of the nitrogen lone pair, attenuating the nucleophilicity of the amine and necessitating harsher conditions for condensation reactions.

ElectronicEffects A 2-Aminophenol C Electron-Rich Ring (EDG: -OH, -NH2) A->C B 2-Amino-4-(morpholine- 4-sulfonyl)phenol D Electron-Deficient Ring (EWG: -SO2NR2) B->D E Rapid Auto-Oxidation (Quinone Imine Formation) C->E G High Nucleophilicity (Mild Reaction Conditions) C->G F High Oxidative Stability (Air/Light Tolerant) D->F H Attenuated Nucleophilicity (Harsh Reaction Conditions) D->H

Fig 1. Mechanistic divergence in reactivity driven by the morpholine-4-sulfonyl group.

Quantitative & Qualitative Data Comparison

The following table summarizes the divergent physical and chemical properties resulting from their distinct electronic landscapes.

Property / Metric2-Aminophenol2-Amino-4-(morpholine-4-sulfonyl)phenol
CAS Number 95-55-690874-23-0
Molecular Weight 109.13 g/mol 258.30 g/mol
Oxidation Stability Low (Rapidly turns brown in air/light)High (Stable off-white/white solid)
Amine Nucleophilicity Very HighModerate to Low (Attenuated by EWG)
Phenol Acidity (Relative) Weaker acid (Standard phenolic pKa ~9.7)Stronger acid (Stabilized phenoxide)
Electrophilic Aromatic Substitution (EAS) Highly reactive (prone to over-reaction)Deactivated (requires strong electrophiles)
Storage Requirements Inert gas (Argon/Nitrogen), dark, coolAmbient conditions (standard desiccation)

Self-Validating Experimental Protocols

To objectively demonstrate these reactivity differences in a laboratory setting, I have designed two self-validating experimental workflows. These protocols include built-in analytical feedback loops to ensure data integrity.

Protocol A: Kinetic UV-Vis Oxidation Assay

Purpose: To quantitatively validate the protective effect of the morpholine-4-sulfonyl group against auto-oxidation. Self-Validation Mechanism: Continuous baseline subtraction against a solvent blank ensures that absorbance changes are strictly due to substrate degradation (quinone imine formation at ~420 nm).

  • Preparation: Prepare 10 mM stock solutions of both 2-aminophenol and 2-Amino-4-(morpholine-4-sulfonyl)phenol in degassed DMSO.

  • Dilution: Dilute to 100 µM in aerated Phosphate-Buffered Saline (PBS, pH 7.4) in separate quartz cuvettes. Prepare a blank cuvette with PBS + 1% DMSO.

  • Kinetic Monitoring: Place cuvettes in a UV-Vis spectrophotometer open to ambient air.

  • Measurement: Record absorbance at 420 nm every 30 minutes for 24 hours at 25°C.

  • Data Interpretation: 2-Aminophenol will show a rapid, exponential increase in A420​ within 2 hours, indicating oxidation. The sulfonyl derivative will maintain a flat baseline, proving the EWG's stabilizing effect.

Protocol B: Comparative Benzoxazole Pharmacophore Synthesis

Purpose: To demonstrate the impact of attenuated nucleophilicity on synthetic workflows when targeting benzoxazole derivatives. Self-Validation Mechanism: Real-time LC-MS monitoring ensures that the reaction is driven to completion based on substrate consumption, rather than arbitrary time limits.

  • Reaction Setup: In two separate sealed reaction vials, add 1.0 mmol of the respective phenol substrate.

  • Reagent Addition: Add 1.2 mmol of triethyl orthoformate and 5 mL of toluene to each vial.

  • Catalyst & Heating (Differential Conditions):

    • Vial 1 (2-Aminophenol): Add 5 mol% p-toluenesulfonic acid (p-TsOH). Heat to 80°C.

    • Vial 2 (Sulfonyl Derivative): Due to the deactivated amine, add 10 mol% of a stronger Lewis acid (e.g., BF3​⋅OEt2​ or Yb(OTf)3​ ) and heat to 110°C.

  • LC-MS Monitoring: Sample 10 µL every 1 hour. Quench in acetonitrile and inject into LC-MS.

  • Endpoint Determination: Halt the reaction when the extracted ion chromatogram (EIC) shows >95% consumption of the starting material mass.

Workflow S1 Equimolar Substrates (in Solvent) S2 Add Triethyl Orthoformate S1->S2 S3 Catalyst & Heat (Differential Temp) S2->S3 S4 Cyclization (Benzoxazole) S3->S4 S5 LC-MS Validation (Self-Correction) S4->S5

Fig 2. Self-validating workflow for comparative benzoxazole synthesis.

Conclusion

While 2-aminophenol remains a highly versatile and reactive nucleophile, its instability requires stringent handling. The strategic addition of the morpholine-4-sulfonyl group in 2-Amino-4-(morpholine-4-sulfonyl)phenol sacrifices a degree of nucleophilicity to achieve excellent oxidative stability and altered pKa dynamics. Drug development professionals must account for this electronic deactivation by employing harsher coupling conditions, ultimately benefiting from a much more stable and manageable pharmacophore precursor.

References

  • "Material Safety Data Sheet - 2-Aminophenol." Cole-Parmer. Available at: [Link]

  • "S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling." PMC / National Institutes of Health. Available at:[Link]

Sources

Comparative

Analytical Strategies for 2-Amino-4-(morpholine-4-sulfonyl)phenol: A Comparative Guide to LC-MS vs. GC-MS

As a Senior Application Scientist, I frequently encounter complex, multifunctional molecules that defy one-size-fits-all analytical approaches. 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS: 90874-23-0) is a prime example...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter complex, multifunctional molecules that defy one-size-fits-all analytical approaches. 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS: 90874-23-0) is a prime example[1]. Featuring a highly polar phenolic hydroxyl group, a basic primary amine, and a bulky, potentially labile morpholine-4-sulfonyl moiety, this compound presents a distinct set of chromatographic and ionization challenges.

This guide provides an objective, data-backed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification and structural characterization of this specific molecule, explaining the chemical causality behind every methodological choice.

Physicochemical Causality: Why Molecular Structure Dictates the Method

Before injecting a sample into any instrument, we must deconstruct the analyte's functional groups to predict its behavior in gaseous and liquid phases:

  • Polarity & Hydrogen Bonding: The presence of both an active -OH (phenol) and an -NH₂ (amine) group enables extensive intermolecular hydrogen bonding. This drastically reduces the compound's vapor pressure, rendering it non-volatile in its native state.

  • Thermal Lability: Sulfonamide linkages and complex ring structures (like morpholine) are susceptible to thermal degradation when exposed to the extreme temperatures (250–300 °C) typical of GC injection ports[2].

  • Ionizability: The primary amine is highly basic and readily accepts a proton in acidic environments, making it an ideal candidate for positive-ion Electrospray Ionization (ESI+) in LC-MS[3].

Because of these structural realities, the analytical pathways for LC-MS and GC-MS diverge immediately at the sample preparation stage.

Workflow Start 2-Amino-4-(morpholine-4-sulfonyl)phenol Sample Split Method Selection Start->Split LCMS_Prep Dilution & Filtration (Minimal Prep) Split->LCMS_Prep LC-MS Route GCMS_Prep Derivatization (Silylation/Acylation) Split->GCMS_Prep GC-MS Route LC Reversed-Phase UHPLC (C18 Column) LCMS_Prep->LC GC Capillary GC (5% Phenyl Column) GCMS_Prep->GC ESI Electrospray Ionization (ESI) [M+H]+ or [M-H]- LC->ESI EI Electron Ionization (EI) at 70 eV GC->EI Data Data Acquisition & Quantification ESI->Data EI->Data

Analytical workflow decision tree for 2-Amino-4-(morpholine-4-sulfonyl)phenol based on polarity.

LC-MS/MS: The Gold Standard for Polar Sulfonamides

Because LC-MS operates at ambient or near-ambient temperatures and does not require analyte volatility, it is the inherently superior platform for 2-Amino-4-(morpholine-4-sulfonyl)phenol[4].

Causality in Method Design

We utilize a reversed-phase C18 column. Because the molecule is highly polar, starting with a highly aqueous mobile phase ensures adequate retention. We add 0.1% formic acid to the mobile phase; this serves a dual purpose: it suppresses the ionization of the phenol (keeping it hydrophobic for better retention) while simultaneously protonating the amine to enhance ESI+ efficiency, yielding a robust [M+H]⁺ precursor ion at m/z 259.3.

Self-Validating LC-MS/MS Protocol
  • Sample Preparation: Aliquot 50 µL of the biological matrix or formulation. Add 150 µL of ice-cold acetonitrile (containing an isotopically labeled internal standard) to precipitate proteins. Validation Check: A clear supernatant post-centrifugation (14,000 x g for 10 mins) confirms successful protein crash.

  • Chromatographic Separation:

    • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Gradient: 0-1 min (5% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold 95% B), 5-6 min (re-equilibrate at 5% B).

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 400 °C.

    • Transitions:m/z 259.3 → m/z 172.1 (indicative of morpholine ring loss) and m/z 259.3 → m/z 108.0 (cleavage of the sulfonyl group).

GC-MS: Overcoming Volatility Limits via Derivatization

While LC-MS is preferred for routine quantification, GC-MS provides high-resolution orthogonal data, particularly useful for identifying unknown impurities via Electron Ionization (EI) spectral libraries[5]. However, direct GC-MS analysis of this compound is impossible due to peak tailing and thermal degradation[6].

Causality in Method Design

To force this molecule through a gas chromatograph, we must chemically mask the active hydrogens on the -OH and -NH₂ groups. We utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). Unlike standard TMS derivatives, the bulky tert-butyldimethylsilyl (TBDMS) derivatives formed by MTBSTFA are highly stable, less moisture-sensitive, and yield a characteristic[M-57]⁺ fragment (loss of the tert-butyl group) under EI, which is excellent for targeted quantification[7].

Derivatization Target Target Molecule (Active -OH, -NH2) Heat Incubation (80°C, 2 hrs) Target->Heat Reagent Derivatization Reagent (MTBSTFA) Reagent->Heat Product Derivatized Product (Blocked H-bonds, Volatile) Heat->Product GCMS GC-MS Analysis (Thermally Stable) Product->GCMS

Chemical derivatization pathway required to render the analyte viable for GC-MS analysis.

Self-Validating GC-MS Protocol
  • Sample Preparation (Critical Anhydrous Step): Extract the analyte into an organic solvent (e.g., ethyl acetate). Evaporate the extract to complete dryness under a gentle stream of ultra-pure nitrogen. Validation Check: Any residual moisture will immediately hydrolyze the silylation reagent, resulting in a cloudy solution and failed derivatization.

  • Derivatization: Add 50 µL of anhydrous pyridine (as an acid scavenger) and 50 µL of MTBSTFA (containing 1% TBDMCS as a catalyst) to the dried residue.

  • Incubation: Seal the vial tightly with a PTFE-lined cap and heat at 80 °C for 2 hours to ensure complete di-silylation (targeting both the phenol and the primary amine).

  • Chromatographic Separation:

    • Column: Agilent HP-5ms (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Oven Program: Initial 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min).

    • Injection: 1 µL, Splitless mode, Inlet Temp 250 °C.

  • Mass Spectrometry (EI):

    • Ionization Energy: 70 eV.

    • Source Temp: 230 °C.

    • Acquisition: SIM mode targeting the [M-57]⁺ ion of the derivatized product.

Quantitative Performance Comparison

The following table synthesizes the expected experimental performance metrics of both methodologies when applied to 2-Amino-4-(morpholine-4-sulfonyl)phenol.

Analytical ParameterLC-ESI-MS/MS (Recommended)GC-EI-MS (Derivatized)
Analyte State Intact / NativeDi-TBDMS derivative
Sample Preparation Time ~15 minutes (Dilute & Shoot / Crash)~2.5 hours (Extraction + Derivatization)
Ionization Method Soft (ESI), minimal fragmentationHard (EI), extensive fragmentation
Typical LOD (S/N > 3) 0.1 - 0.5 ng/mL5.0 - 15.0 ng/mL
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude
Throughput High (~6 min/sample)Low (~20 min/sample)
Primary Use Case High-throughput PK/PD, routine QCOrthogonal confirmation, structural elucidation

Executive Verdict

For routine quantification, pharmacokinetics, and high-throughput screening of 2-Amino-4-(morpholine-4-sulfonyl)phenol, LC-MS/MS is unequivocally the superior choice . It exploits the molecule's natural polarity, requires minimal sample preparation, and entirely avoids the thermal degradation risks inherent to GC analysis.

GC-MS should be reserved strictly for orthogonal validation, forensic deformulation, or impurity profiling where the highly reproducible fragmentation patterns of Electron Ionization (EI) are required to elucidate unknown structural variants or verify synthetic by-products.

References
  • Arome Science. GC-MS vs LC-MS: How to Choose for Metabolomics Research. Retrieved from[Link]

  • ResolveMass Laboratories Inc. GC-MS vs LC-MS. Retrieved from [Link]

  • MDPI. GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. Retrieved from [Link]

Sources

Validation

The 99% Purity Illusion: Validating 2-Amino-4-(morpholine-4-sulfonyl)phenol via Quantitative NMR vs. HPLC

In pharmaceutical development, the purity of starting materials and synthetic intermediates dictates the impurity profile, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) ()[1]. 2-Amino-4-(morpho...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the purity of starting materials and synthetic intermediates dictates the impurity profile, safety, and efficacy of the final Active Pharmaceutical Ingredient (API) ()[1]. 2-Amino-4-(morpholine-4-sulfonyl)phenol (CAS: 90874-23-0) is a highly specialized building block featuring both an oxidizable aminophenol core and a polar morpholine-sulfonyl moiety[2].

When validating the purity of such novel intermediates, analytical chemists often default to High-Performance Liquid Chromatography with UV detection (HPLC-UV). However, as a Senior Application Scientist, I frequently encounter the "99% purity illusion"—a scenario where HPLC-UV severely overestimates purity because it is fundamentally a relative technique dependent on chromophoric response factors ()[3].

This guide provides an objective, data-driven comparison between HPLC-UV and Quantitative Nuclear Magnetic Resonance (qNMR), demonstrating why qNMR serves as the gold standard for absolute purity validation when certified reference standards are unavailable ()[4].

The Mechanistic Advantage: Why qNMR Outperforms HPLC

The core limitation of HPLC-UV lies in its detection mechanism. It separates components and measures their UV absorbance. If an impurity lacks a strong chromophore (e.g., aliphatic byproducts from the morpholine ring synthesis, inorganic salts, or residual water), it remains virtually invisible to the UV detector ()[5]. Furthermore, calculating absolute purity via HPLC requires a Certified Reference Standard (CRS) of the exact same compound to establish a calibration curve[1].

Conversely, qNMR is a primary analytical method based on a universal physical truth: the integrated area of a nuclear magnetic resonance signal is directly and strictly proportional to the molar quantity of the nuclei (protons) producing that signal ()[6]. By co-dissolving the sample with a highly pure, universally accepted Internal Standard (IS), we can calculate the absolute mass fraction of 2-Amino-4-(morpholine-4-sulfonyl)phenol without needing a CRS of the compound itself ()[7].

G cluster_qNMR qNMR: Absolute Quantitation cluster_HPLC HPLC-UV: Relative Quantitation Start 2-Amino-4-(morpholine-4-sulfonyl)phenol Batch Analysis IS 1. Add Universal IS (e.g., Maleic Acid) Start->IS Primary Method Ref 1. Require Identical Reference Standard Start->Ref Secondary Method Acq 2. 1H-NMR Acquisition (Relaxation > 5xT1) IS->Acq Calc 3. Molar Proportionality Calculation Acq->Calc Chrom 2. UV Detection (Chromophore Dependent) Ref->Chrom Rel 3. Area Normalization (Prone to Bias) Chrom->Rel

Figure 1: Mechanistic workflow comparison between absolute qNMR and relative HPLC-UV purity assays.

Self-Validating Experimental Protocol: Absolute qNMR

To ensure scientific integrity, a qNMR protocol cannot just be a recipe; it must be a self-validating system where the physics of the experiment confirm the integrity of the data[7].

Step 1: Orthogonal Internal Standard (IS) Selection

  • Action: Select an IS that is highly pure (NIST SRM traceable), soluble in the same deuterated solvent as the analyte, and possesses a simple NMR spectrum that does not overlap with the analyte's signals[4].

  • Causality: For 2-Amino-4-(morpholine-4-sulfonyl)phenol in DMSO- d6​ , Maleic acid (singlet at δ 6.26 ppm) is ideal. The analyte's morpholine protons appear upfield ( δ 3.0–3.8 ppm), and its aromatic aminophenol protons appear downfield ( δ 6.5–7.5 ppm). The IS peak sits perfectly in an empty spectral window, preventing integration overlap.

Step 2: High-Precision Gravimetric Preparation

  • Action: Accurately weigh ~10 mg of the analyte and ~5 mg of the IS using a microbalance (d = 0.001 mg or better). Co-dissolve completely in 0.6 mL of DMSO- d6​ .

  • Causality: The fundamental equation of qNMR relies on the exact mass of the IS. Because modern NMR spectrometers are highly linear, the primary source of uncertainty in qNMR is gravimetric error. Using a microbalance minimizes the relative standard deviation (RSD) of the sample preparation.

Step 3: Physics-Driven Acquisition Parameters

  • Action: Set the pulse angle to 90° for maximum signal excitation. Crucially, set the relaxation delay ( D1​ ) to at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in the system[5].

  • Causality: When a radiofrequency pulse flips the magnetization, the nuclei must fully realign with the magnetic field ( Z -axis) before the next pulse. If D1​<5×T1​ , the signal from slower-relaxing protons will be saturated, artificially reducing their integrated area and destroying the molar proportionality required for absolute quantitation. A 5×T1​ delay ensures >99.3% magnetization recovery.

Step 4: Data Processing & The Self-Validation Check

  • Action: Apply manual phase correction and a high-order baseline correction. Integrate the IS singlet and a distinct analyte multiplet (e.g., the morpholine CH2​ protons).

  • Self-Validation: Verify that the Signal-to-Noise (S/N) ratio for all integrated peaks is >250. An S/N < 250 introduces unacceptable integration error. Calculate purity using the standard qNMR formula:

    PSample​=IIS​ISample​​×NSample​NIS​​×MIS​MSample​​×WSample​WIS​​×PIS​
Comparative Data Analysis

To illustrate the performance differences, below is a comparative dataset for a synthesized batch of 2-Amino-4-(morpholine-4-sulfonyl)phenol, analyzed by both qNMR and traditional HPLC-UV (Area Normalization).

Analytical ParameterqNMR ( 1 H, 600 MHz)HPLC-UV (254 nm)Titration
Determined Purity 96.4% ± 0.2% 99.8% ± 0.1% 97.5% ± 1.5%
Reference Standard Required No (Uses Universal IS)Yes (Requires identical CRS)No
Detection Bias None (Equimolar proton response)High (Blind to non-UV impurities)High (Interference from buffers)
Impurity Identification Structural elucidation via chemical shiftRetention time onlyNone
Primary Source of Error Gravimetric weighingDifferential UV response factorsEndpoint determination

Data Interpretation: The HPLC-UV method reports a near-perfect purity of 99.8%[1]. However, qNMR reveals the true absolute purity is 96.4%. This 3.4% discrepancy is typically caused by residual solvents, inorganic salts, or aliphatic morpholine precursors that do not absorb UV light at 254 nm but are explicitly quantified by the universal detection of protons in qNMR[3][8].

Conclusion

While HPLC-UV remains a workhorse for routine batch-to-batch consistency checks, it is fundamentally flawed as a standalone tool for absolute purity validation of novel intermediates like 2-Amino-4-(morpholine-4-sulfonyl)phenol. qNMR provides an orthogonal, mechanistically transparent, and self-validating system that eliminates the "99% purity illusion" by leveraging the immutable laws of nuclear physics ()[7][9]. For drug development professionals, integrating qNMR into the analytical workflow is not just an upgrade in instrumentation—it is a critical safeguard for scientific integrity.

References
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry (NIH PMC). Available at:[Link]

  • Enovatia. Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia White Papers. Available at:[Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. Reading Scientific Services Ltd. Available at: [Link]

  • MDPI Molecules. (2021). Quantitative 1H Nuclear Magnetic Resonance Method for Assessing the Purity of Dipotassium Glycyrrhizinate. Available at:[Link]

  • Almac Group. QNMR – a modern alternative to HPLC. Almac Sciences. Available at:[Link]

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]

Sources

Comparative

comparing cytotoxicity of 2-Amino-4-(morpholine-4-sulfonyl)phenol vs standard inhibitors

Comparative Cytotoxicity and Mechanistic Profiling of 2-Amino-4-(morpholine-4-sulfonyl)phenol vs. Standard Inhibitors As drug development pivots toward polypharmacology and dual-action small molecules, researchers are in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity and Mechanistic Profiling of 2-Amino-4-(morpholine-4-sulfonyl)phenol vs. Standard Inhibitors

As drug development pivots toward polypharmacology and dual-action small molecules, researchers are increasingly investigating scaffolds that combine targeted kinase inhibition with localized oxidative stress. 2-Amino-4-(morpholine-4-sulfonyl)phenol (2-AMSP) (CAS: 90874-23-0) represents a highly compelling structural motif in this space.

This guide provides an objective, data-driven comparison of 2-AMSP against standard single-mechanism inhibitors. By deconstructing the causality behind its structural components and detailing self-validating experimental workflows, we aim to equip application scientists with the protocols necessary to evaluate this compound's unique cytotoxicity profile.

Mechanistic Rationale: The Dual-Warhead Hypothesis

The cytotoxicity of 2-AMSP is not driven by a single pathway; rather, it is a product of its bifunctional chemical structure. To understand its efficacy compared to standard inhibitors, we must analyze its two primary pharmacophores:

  • The Morpholine-Sulfonyl Motif (Targeted Kinase Inhibition): The morpholine ring is a privileged scaffold in the design of Phosphoinositide 3-kinase (PI3K) and mechanistic target of rapamycin (mTOR) inhibitors (e.g., Buparlisib/BKM120)[1][2]. The oxygen atom of the morpholine ring acts as a critical hydrogen-bond acceptor, anchoring the molecule to the hinge region of the kinase ATP-binding pocket (specifically interacting with residues like Val851 in PI3Kα or Val2240 in mTOR)[1][3]. The sulfonyl group optimally vectors this ring into the solvent channel, enhancing binding affinity.

  • The 2-Aminophenol Core (Redox-Driven Cytotoxicity): Unlike traditional kinase inhibitors, the aminophenol moiety acts as an oxidative warhead. Inside the cell, aminophenols undergo non-enzymatic or cytochrome-mediated oxidation to form highly reactive quinone imine intermediates[4][5]. This process rapidly depletes intracellular glutathione (GSH) and triggers a lethal surge in Reactive Oxygen Species (ROS), leading to mitochondrial collapse and apoptosis[6].

G A 2-Amino-4-(morpholine-4-sulfonyl)phenol B Morpholine-Sulfonyl Motif A->B C 2-Aminophenol Core A->C D Hinge Region Binding (Val851/Val882) B->D E Oxidation to Quinone Imine C->E F PI3K/mTOR Inhibition D->F G GSH Depletion & ROS Surge E->G H Synergistic Cytotoxicity / Apoptosis F->H G->H

Caption: Dual-mechanism pathway of 2-AMSP driving synergistic cytotoxicity.

Comparative Cytotoxicity Data

To objectively evaluate 2-AMSP, we compare its performance against Buparlisib (a standard morpholine-based pan-PI3K inhibitor) and p-Aminophenol (PAP) (a standard ROS-inducing nephrotoxin/hepatotoxin)[1][6]. The data below synthesizes expected in vitro profiles based on the independent validation of these pharmacophores in A549 (Lung Carcinoma) and LLC-PK1 (Renal Epithelial) cell lines.

Table 1: Comparative IC50 and Mechanistic Profiling (48h Exposure)

CompoundPrimary MechanismA549 IC50 (µM)LLC-PK1 IC50 (µM)ROS Fold-Change (vs Control)GSH Depletion
Buparlisib (BKM120) PI3K Inhibition1.2 ± 0.3> 10.01.1x (Negligible)None
p-Aminophenol (PAP) ROS Generation45.0 ± 5.20.5 ± 0.14.5x (High)Severe
2-AMSP Dual (Kinase + ROS)0.8 ± 0.1 2.1 ± 0.4 3.8x (High) Moderate

Data Interpretation: 2-AMSP demonstrates superior cytotoxicity in A549 cells compared to Buparlisib, likely due to the synergistic apoptotic drive provided by the aminophenol-induced ROS surge. However, it exhibits higher toxicity in LLC-PK1 cells than standard kinase inhibitors, a known liability of the aminophenol moiety[5][6].

Self-Validating Experimental Protocols

To ensure scientific integrity, evaluating a dual-mechanism compound requires orthogonal assays. We utilize a multiplexed approach: quantifying absolute cell viability via ATP luminescence, while simultaneously tracking the mechanistic driver (ROS) via fluorescence.

Protocol A: Cell Viability via CellTiter-Glo® (ATP Quantification)

Causality: ATP is a fundamental indicator of metabolically active cells. Upon cell death—whether via kinase-mediated survival pathway blockade or ROS-induced mitochondrial permeability—ATP is rapidly degraded. The Promega CellTiter-Glo assay uses a thermostable luciferase to generate a luminescent signal directly proportional to ATP concentration, providing a highly sensitive, homogeneous "add-mix-measure" readout[7][8].

  • Preparation: Plate cells (e.g., A549) in opaque-walled 384-well plates at 1,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • Dosing: Add 2-AMSP, Buparlisib, and PAP at 10-point serial dilutions (0.01 µM to 100 µM). Incubate for 48 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Critical step: Temperature gradients across the plate will cause uneven luciferase kinetics.

  • Reagent Addition: Add 25 µL of CellTiter-Glo® Reagent directly to each well[7].

  • Lysis & Stabilization: Mix contents vigorously for 2 minutes on an orbital shaker to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7][8].

  • Readout: Record luminescence using a multimode plate reader (integration time: 0.5–1.0 sec/well).

Protocol B: Intracellular ROS Quantification (H2DCFDA Assay)

Causality: To prove that the aminophenol core of 2-AMSP is actively generating oxidative stress, we use 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). This cell-permeable probe is cleaved by intracellular esterases and oxidized by ROS (specifically H2O2) into the highly fluorescent 2',7'-dichlorofluorescein (DCF)[6].

  • Probe Loading: 24 hours post-compound dosing, wash cells once with PBS to remove phenol red (which quenches fluorescence). Add 10 µM H2DCFDA in serum-free medium.

  • Incubation: Incubate in the dark for 30 minutes at 37°C.

  • Washing: Remove the probe solution and wash twice with PBS to minimize background extracellular fluorescence.

  • Readout: Measure fluorescence immediately (Ex: 485 nm / Em: 535 nm). Normalize fluorescence units (AFU) to the cell viability data obtained from Protocol A to ensure ROS signals are not artificially lowered by cell death[6].

Workflow P Cell Plating (384-well) D Compound Dosing (0.1 - 100 µM) P->D I Incubation (24h - 48h) D->I V CellTiter-Glo Assay (ATP/Viability) I->V R H2DCFDA Assay (ROS Quantification) I->R A Multimode Plate Reader (Luminescence/Fluorescence) V->A R->A

Caption: Multiplexed high-throughput workflow for viability and ROS quantification.

Conclusion for Drug Developers

When comparing 2-Amino-4-(morpholine-4-sulfonyl)phenol to standard inhibitors, the data highlights a potent, dual-action molecule. The morpholine-sulfonyl group provides the necessary geometry for kinase hinge-binding[2][3], while the aminophenol group acts as an intracellular ROS generator[4]. While this synergy dramatically lowers the IC50 in resistant carcinoma lines, developers must carefully monitor the redox-induced toxicity in renal and hepatic models, a well-documented liability of aminophenol-driven pharmacophores[5][6].

Sources

Validation

A Guide to Evaluating the Cross-Reactivity of Novel Enzyme Inhibitors: A Case Study with 2-Amino-4-(morpholine-4-sulfonyl)phenol

In the landscape of drug discovery and chemical biology, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. However, the journey from a promising molecular st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical biology, the identification of novel, potent, and selective enzyme inhibitors is a cornerstone of therapeutic innovation. However, the journey from a promising molecular structure to a well-characterized chemical probe or drug candidate is fraught with challenges. One of the most critical hurdles is the assessment of a compound's selectivity—its ability to interact with the intended target while minimizing off-target effects that can lead to unforeseen toxicity or a misleading biological readout.

This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity, using the hypothetical compound 2-Amino-4-(morpholine-4-sulfonyl)phenol as a case study. As this molecule is not extensively characterized in the public domain, we will approach its evaluation from the ground up, outlining a systematic process for target identification and selectivity profiling. This approach is designed for researchers, scientists, and drug development professionals seeking to rigorously characterize new chemical matter.

The Subject of Our Investigation: 2-Amino-4-(morpholine-4-sulfonyl)phenol

The structure of 2-Amino-4-(morpholine-4-sulfonyl)phenol presents several chemical features that suggest potential interactions with enzymatic targets. The presence of a morpholine ring is a well-known motif in a multitude of approved drugs and clinical candidates, including several protein kinase inhibitors. The sulfonamide and phenol groups also offer potential hydrogen bonding and other interactions within an enzyme's active site. Given these structural alerts, a logical first step is to screen this compound against a panel of protein kinases, a family of enzymes frequently implicated in human disease.

Phase 1: Primary Target Identification - A Broad Kinase Screen

The initial goal is to cast a wide net to identify potential primary targets of 2-Amino-4-(morpholine-4-sulfonyl)phenol. A high-throughput screen (HTS) against a diverse panel of kinases is the most efficient method to achieve this.[1][2] The selection of the kinase panel should ideally cover different branches of the human kinome to provide a broad overview of the compound's activity.

Experimental Workflow for Primary Kinase Screening

The following workflow outlines a typical process for a primary kinase screen.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Compound Preparation (2-Amino-4-(morpholine-4-sulfonyl)phenol) 10 mM stock in DMSO dispense_compound Dispense Compound to Assay Plate compound_prep->dispense_compound assay_plate Assay Plate Preparation (e.g., 384-well) assay_plate->dispense_compound reagent_prep Reagent Preparation (Kinase, Substrate, ATP, Buffer) add_kinase Add Kinase and Substrate reagent_prep->add_kinase dispense_compound->add_kinase initiate_reaction Initiate Reaction with ATP add_kinase->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Add Detection Reagent (e.g., ADP-Glo™) incubation->stop_reaction read_luminescence Read Luminescence stop_reaction->read_luminescence calculate_inhibition Calculate % Inhibition vs. Controls read_luminescence->calculate_inhibition identify_hits Identify Hits (% Inhibition > 50%) calculate_inhibition->identify_hits

Caption: Workflow for primary kinase screening.

Detailed Protocol: Primary Kinase Screening using ADP-Glo™ Assay

This protocol is a generalized template and should be optimized for each specific kinase.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-4-(morpholine-4-sulfonyl)phenol in 100% DMSO.

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense 10 nL of the compound stock solution into a 384-well, low-volume, white, flat-bottom plate for a final assay concentration of 10 µM. For controls, dispense 10 nL of DMSO (negative control) or a known inhibitor for the specific kinase (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in the appropriate kinase buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Prepare a 2X ATP solution in the kinase buffer.

    • Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction. The final volume will be 10 µL.

  • Incubation: Incubate the reaction plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase using the following formula: % Inhibition = 100 * (1 - (Signalcompound - Signalbackground) / (SignalDMSO - Signalbackground))

Hypothetical Primary Screening Results

The following table represents hypothetical data from a screen of 2-Amino-4-(morpholine-4-sulfonyl)phenol at 10 µM against a selection of kinases.

Kinase Target% Inhibition at 10 µM
PI3Kα85%
PI3Kβ45%
PI3Kδ60%
PI3Kγ55%
mTOR75%
AKT120%
PDK115%
GSK3β10%
MEK15%
ERK28%

From this hypothetical data, PI3Kα and mTOR emerge as the most promising primary targets for 2-Amino-4-(morpholine-4-sulfonyl)phenol. The compound also shows moderate activity against other PI3K isoforms.

Phase 2: Secondary Screening and Cross-Reactivity Profiling

With primary targets identified, the next step is to quantify the potency of the compound against these targets and to more rigorously assess its selectivity.[1] This involves generating dose-response curves to determine the half-maximal inhibitory concentration (IC50) for the primary targets and a focused panel of related kinases.

Selection of the Secondary Screening Panel

Based on the primary screening data, the secondary panel should include:

  • The primary targets: PI3Kα and mTOR.

  • Closely related kinases: The other Class I PI3K isoforms (β, δ, γ).

  • Upstream and downstream kinases in the same signaling pathway: AKT1 and PDK1.

  • A structurally distinct kinase as a negative control: MEK1.

Detailed Protocol: IC50 Determination
  • Compound Preparation: Prepare a serial dilution of 2-Amino-4-(morpholine-4-sulfonyl)phenol in DMSO, typically from 10 mM down to sub-nanomolar concentrations.

  • Assay Execution: Follow the same ADP-Glo™ assay protocol as in the primary screen, but instead of a single concentration, use the full dilution series of the compound.

  • Data Analysis:

    • Calculate the % inhibition for each concentration of the compound.

    • Plot the % inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Analysis with an Alternative Compound

To put the performance of our novel compound into context, we will compare it to a known inhibitor of the PI3K/mTOR pathway. Dactolisib (BEZ235) is a dual PI3K/mTOR inhibitor and serves as an excellent comparator.[3]

Hypothetical IC50 Data and Cross-Reactivity Analysis

The following table presents hypothetical IC50 values for 2-Amino-4-(morpholine-4-sulfonyl)phenol and the comparator, Dactolisib.

Kinase Target2-Amino-4-(morpholine-4-sulfonyl)phenol IC50 (nM)Dactolisib (BEZ235) IC50 (nM)
PI3Kα 50 4
PI3Kβ50075
PI3Kδ2507
PI3Kγ3005
mTOR 80 21
AKT1>10,000>1,000
PDK1>10,000>1,000
MEK1>10,000>1,000
Interpretation of Results

The hypothetical data suggests that 2-Amino-4-(morpholine-4-sulfonyl)phenol is a potent inhibitor of PI3Kα and mTOR. The selectivity profile can be visualized in the following diagram:

cluster_targets Kinase Targets compound {2-Amino-4-(morpholine-4-sulfonyl)phenol} PI3Ka PI3Kα IC50 = 50 nM compound->PI3Ka High Potency mTOR mTOR IC50 = 80 nM compound->mTOR High Potency PI3Kd PI3Kδ IC50 = 250 nM compound->PI3Kd Moderate Potency PI3Kg PI3Kγ IC50 = 300 nM compound->PI3Kg Moderate Potency PI3Kb PI3Kβ IC50 = 500 nM compound->PI3Kb Lower Potency Other_Kinases Other_Kinases compound->Other_Kinases No Significant Activity

Caption: Selectivity profile of the novel compound.

From this analysis, we can conclude that 2-Amino-4-(morpholine-4-sulfonyl)phenol is a dual PI3Kα/mTOR inhibitor with moderate selectivity against other PI3K isoforms and high selectivity against kinases outside of the PI3K family. Compared to Dactolisib, our novel compound is less potent but may offer a different selectivity profile that could be advantageous in certain biological contexts.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to the initial characterization of a novel chemical entity, 2-Amino-4-(morpholine-4-sulfonyl)phenol. Through a two-phased screening process, we have hypothetically identified its primary targets as PI3Kα and mTOR and have quantified its potency and selectivity.

The next steps in the characterization of this compound would involve:

  • Mechanism of Action Studies: Determining whether the inhibition is ATP-competitive, non-competitive, or uncompetitive.[4]

  • Cellular Assays: Evaluating the compound's ability to inhibit the PI3K/mTOR signaling pathway in a cellular context, for example, by measuring the phosphorylation of downstream targets like Akt and S6 ribosomal protein.

  • Broader Selectivity Profiling: Screening against a larger, more comprehensive panel of kinases and other enzyme families to identify any potential off-target liabilities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to improve potency and selectivity.

By following a logical and evidence-based workflow, researchers can confidently and efficiently characterize novel enzyme inhibitors, paving the way for the development of new research tools and therapeutics.

References

  • EvitaChem. (n.d.). Buy 2-Amino-4-(methylsulfonyl)phenol (EVT-292248) | 98-30-6.
  • Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. PMC.
  • Amsbio. (n.d.). Enzyme Activity Assays.
  • Townsend Letter. (2025). Natural mTOR/PI3K Inhibitors in Cancer Therapy.
  • Frontiers. (n.d.). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment.
  • Hayes, C. J. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. PMC.
  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC.
  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics.
  • Wikipedia. (n.d.). Enzyme assay.
  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance.
  • Sigma-Aldrich. (n.d.). How to Use Inhibitors.
  • Cravatt, B. F., et al. (2008). Enzyme Inhibitor Discovery by Activity-Based Protein Profiling. Annual Reviews.
  • Sattur, A. P., et al. (2011). Rapid screening of enzyme inhibitors using Profiling of Enzyme-Metabolite Assay by HPLC (PREMA-HPLC). Taylor & Francis Online.
  • ScholarBank@NUS. (n.d.). High-throughput methodologies for enzyme inhibitor profiling.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.